Lomefloxacin
Beschreibung
This compound is a fluoroquinolone antibiotic, used to treat bacterial infections including bronchitis and urinary tract infections (UTIs). Additionally, it has been employed for the prophylaxis of UTIs prior to surgery as well.
This compound is a synthetic broad-spectrum fluoroquinolone with antibacterial activity. This compound inhibits DNA gyrase, a type II topoisomerase involved in the induction or relaxation of supercoiling during DNA replication. This inhibition leads to a decrease in DNA synthesis during bacterial replication, resulting in cell growth inhibition and eventually cell lysis.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1992 and is indicated for eye infection and bacterial disease and has 1 investigational indication.
structure given in first source
See also: this compound Hydrochloride (active moiety of); this compound Mesylate (active moiety of).
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O3/c1-3-21-8-11(17(24)25)16(23)10-6-12(18)15(13(19)14(10)21)22-5-4-20-9(2)7-22/h6,8-9,20H,3-5,7H2,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKZLJVOYLTDKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
98079-52-8 (hydrochloride) | |
| Record name | Lomefloxacin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098079517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4040680 | |
| Record name | Lomefloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lomefloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015113 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.06e-01 g/L | |
| Record name | Lomefloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00978 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lomefloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015113 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
98079-51-7 | |
| Record name | Lomefloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98079-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lomefloxacin [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098079517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lomefloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00978 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lomefloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecaboylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.399 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LOMEFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6BR2WJD8V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Lomefloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015113 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
239-240.5 °C, 239 - 240.5 °C | |
| Record name | Lomefloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00978 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lomefloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015113 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Lomefloxacin Hydrochloride vs. Lomefloxacin Base: A Technical Guide for Researchers
For Immediate Release
This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive comparison of lomefloxacin hydrochloride and this compound base. This document outlines the core chemical and physical differences, presents quantitative data in structured tables, details experimental protocols, and provides visualizations of key biological and experimental workflows.
Core Chemical and Physical Properties
This compound is a synthetic, broad-spectrum fluoroquinolone antibiotic.[1] In pharmaceutical preparations, it is often used as its hydrochloride salt to enhance its physicochemical properties.[2] The fundamental difference lies in the addition of a hydrochloride (HCl) molecule to the this compound base. This conversion to a salt form significantly impacts properties like solubility and stability.
This compound Base
-
Chemical Formula: C₁₇H₁₉F₂N₃O₃
-
Molecular Weight: 351.35 g/mol
This compound Hydrochloride
-
Chemical Formula: C₁₇H₁₉F₂N₃O₃ · HCl
-
Molecular Weight: 387.81 g/mol
-
Appearance: White to pale yellow crystalline powder.[2]
The hydrochloride salt is formed by the reaction of the basic piperazinyl nitrogen of this compound with hydrochloric acid. This modification is a common strategy in pharmaceutical development to improve the aqueous solubility and stability of basic drug molecules.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound hydrochloride and this compound base, facilitating a direct comparison for research applications.
Table 1: Physicochemical Properties
| Property | This compound Hydrochloride | This compound Base | Reference(s) |
| Molecular Formula | C₁₇H₁₉F₂N₃O₃ · HCl | C₁₇H₁₉F₂N₃O₃ | N/A |
| Molecular Weight ( g/mol ) | 387.81 | 351.35 | N/A |
| pKa (Strongest Acidic) | Not Reported | 5.45 | [3] |
| pKa (Strongest Basic) | Not Reported | 8.78 | [3] |
| LogP | Not Reported | -0.43 | [3] |
Table 2: Solubility Data
| Solvent | This compound Hydrochloride | This compound Base | Reference(s) |
| Water | Slightly soluble; ~6-10 mg/mL | 0.106 mg/mL | [3][4] |
| DMSO | ~1 mg/mL | Slightly soluble | [3] |
| Ethanol | Insoluble | Not Reported | [3] |
| PBS (pH 7.2) | ~2 mg/mL | Not Reported | N/A |
| Methanol | Not Reported | Slightly soluble (heated, sonicated) | N/A |
Table 3: Stability Information
| Condition | This compound Hydrochloride | This compound Base | Reference(s) |
| Light Sensitivity | Sensitive to light in dilute aqueous solution.[4] Solutions showed a 52% loss of activity in 1 hour in bright sunlight.[5] | Expected to be light-sensitive. | N/A |
| pH Stability | Activity is markedly reduced under acidic conditions (e.g., pH 5).[6] | Activity is pH-dependent. | N/A |
| Thermal Stability | Stable to heat and moisture.[4] | Not explicitly stated, but generally stable. | N/A |
| Oxidative Stress | Degrades under oxidative conditions (e.g., H₂O₂, ACVA).[7] | Degrades under oxidative conditions. | [7] |
Table 4: Bioavailability and Permeability
| Parameter | This compound Hydrochloride | This compound Base | Reference(s) |
| Oral Bioavailability | High (approximately 95-98%).[8][9] | High. | [8] |
| Permeability Classification | High permeability. | High permeability. | N/A |
| Efflux Potential | Subject to efflux. | Subject to efflux. | N/A |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Solubility Determination (Shake-Flask Method)
This protocol is adapted from the WHO guidelines for Biopharmaceutics Classification System (BCS) solubility studies.[10][11]
Objective: To determine the equilibrium solubility of this compound hydrochloride or this compound base in various aqueous media.
Materials:
-
This compound hydrochloride or this compound base powder
-
pH buffers (e.g., 0.1 N HCl for pH 1.2, acetate buffer for pH 4.5, phosphate buffer for pH 6.8)
-
Shake-flask apparatus or orbital shaker maintained at 37 ± 1 °C
-
Centrifuge
-
Validated HPLC method for this compound quantification
Procedure:
-
Add an excess amount of the this compound compound to a flask containing a known volume of the desired pH buffer.
-
Agitate the flasks at a constant temperature (37 ± 1 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).
-
After the equilibration period, visually confirm the presence of undissolved solid.
-
Separate the solid and liquid phases by centrifugation.
-
Carefully withdraw an aliquot of the supernatant and dilute it with the mobile phase of the HPLC method.
-
Quantify the concentration of dissolved this compound in the diluted supernatant using a validated HPLC method.
-
Perform the experiment in triplicate for each pH condition.
Stability-Indicating HPLC Method
This protocol is based on established methods for the stability analysis of fluoroquinolones.[12][13][14][15]
Objective: To develop and validate an HPLC method to quantify this compound and its degradation products.
Instrumentation:
-
HPLC system with a UV or DAD detector
-
C18 column (e.g., Kinetex C18, 250 mm x 4.6 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and a pH-adjusted aqueous buffer (e.g., 0.05 M phosphate buffer, pH 3.0). The exact ratio should be optimized for optimal separation. A common starting point is a 50:50 (v/v) mixture.
-
Flow Rate: 0.3-1.0 mL/min
-
Column Temperature: 30-35 °C
-
Detection Wavelength: 278 nm
-
Injection Volume: 10-20 µL
Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate the ability to resolve the main drug peak from degradation products generated under stress conditions (acid, base, oxidation, heat, light).
-
Linearity: Establish a linear relationship between concentration and peak area over a defined range (e.g., 50-150% of the working concentration).
-
Accuracy: Determine the recovery of the drug at different concentration levels.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Robustness: Evaluate the effect of small, deliberate variations in chromatographic parameters (e.g., mobile phase composition, pH, flow rate).
Caco-2 Cell Permeability Assay
This protocol provides a general framework for assessing the intestinal permeability of this compound using the Caco-2 cell line, a well-established in vitro model of the human intestinal epithelium.[4][16][17][18]
Objective: To determine the apparent permeability coefficient (Papp) of this compound and assess its potential for active efflux.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Cell culture medium (e.g., DMEM with high glucose, supplemented with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
This compound stock solution (e.g., in DMSO)
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and a known P-gp substrate like digoxin)
-
P-glycoprotein (P-gp) inhibitor (e.g., verapamil)
-
LC-MS/MS for quantification
Procedure:
-
Cell Culture and Seeding: Culture Caco-2 cells and seed them onto the Transwell® inserts at an appropriate density. Allow the cells to differentiate for 21-28 days, forming a confluent monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity.
-
Permeability Assay (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the transport buffer containing the test concentration of this compound to the apical (donor) side. c. Add fresh transport buffer to the basolateral (receiver) side. d. Incubate at 37 °C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh buffer.
-
Permeability Assay (Basolateral to Apical - B to A): a. Repeat the process, but add the this compound-containing buffer to the basolateral (donor) side and sample from the apical (receiver) side. This is done to assess active efflux.
-
Efflux Inhibition Study: a. To investigate the involvement of P-gp, co-incubate this compound with a P-gp inhibitor (e.g., verapamil) and repeat the permeability assays.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. b. Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 suggests active efflux.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism of action and experimental workflows.
Caption: Mechanism of action of this compound in a bacterial cell.
Caption: Experimental workflow for solubility determination.
Caption: Workflow for the Caco-2 permeability assay.
Conclusion
The choice between this compound hydrochloride and this compound base for research purposes depends on the specific experimental requirements. The hydrochloride salt offers superior aqueous solubility, making it more suitable for in vitro assays and formulation development where aqueous media are used. However, for studies focusing on the intrinsic properties of the active moiety or requiring dissolution in organic solvents, the base form may be appropriate. It is crucial to consider the potential for pH-dependent stability and solubility when designing experiments with either form. The provided protocols and data serve as a valuable resource for researchers working with this important fluoroquinolone antibiotic.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound hydrochloride [sitem.herts.ac.uk]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. Antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of the safety and efficacy of this compound and ciprofloxacin in the treatment of complicated or recurrent urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacokinetics of this compound in healthy volunteers: comparison of 400 milligrams once daily and 200 milligrams twice daily given orally for 5 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The U.S. clinical experience with this compound, a new once-daily fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. who.int [who.int]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]
- 15. scielo.br [scielo.br]
- 16. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 17. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. enamine.net [enamine.net]
An In-depth Technical Guide to the Phototoxicity Mechanism of Lomefloxacin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying lomefloxacin-induced phototoxicity. It synthesizes key research findings, presents quantitative data in a structured format, details common experimental protocols, and visualizes the critical pathways and workflows involved.
Introduction
This compound is a broad-spectrum fluoroquinolone antibiotic characterized by a difluorinated quinolone ring, with fluorine atoms at positions 6 and 8[1]. While effective against a range of bacterial infections, its clinical use is associated with a significant risk of phototoxicity, an adverse cutaneous reaction triggered by exposure to ultraviolet A (UVA) radiation[1][2][3][4][5][6]. Understanding the intricate mechanism of this phototoxicity is critical for risk assessment, the development of safer photosensitizing drugs, and providing informed clinical guidance.
The phototoxic potential of this compound is strongly linked to the C-8 fluorine substituent, which enhances its photoreactivity upon UVA irradiation[7][8]. The process is primarily mediated by oxidative stress, initiating a cascade of cellular damage that affects lipids, DNA, and proteins, ultimately leading to cell death[2][4][9][10].
Core Photochemical and Photobiological Mechanisms
The initiation of this compound phototoxicity is a photophysical process. Upon exposure to UVA radiation (peak activity between 320 nm and 365 nm), the this compound molecule absorbs photon energy and transitions to an electronically excited state[11][12]. This excited molecule can then trigger damaging downstream reactions through two primary mechanisms:
-
Type I Reaction: The excited drug interacts directly with cellular substrates, like lipids or DNA, through electron or hydrogen transfer, generating free radicals.
-
Type II Reaction: The excited drug transfers its energy to molecular oxygen, producing highly reactive singlet oxygen (¹O₂).
Both pathways lead to a massive overproduction of Reactive Oxygen Species (ROS) , including singlet oxygen, superoxide anions, and hydrogen peroxide[2][13][14][15]. This surge in ROS is the central event that drives the subsequent cellular damage[2][4][9].
Caption: Initial photochemical events in this compound phototoxicity.
Cellular Damage and Response Pathways
The excessive generation of ROS overwhelms the cell's endogenous antioxidant defenses, leading to a state of severe oxidative stress and widespread cellular damage.
ROS, particularly singlet oxygen, readily attack polyunsaturated fatty acids in cellular membranes. This initiates a chain reaction known as lipid peroxidation, compromising membrane integrity and function[16]. This compound has been shown to have a high efficiency in sensitizing the peroxidation of lipids[16].
This compound, when activated by UVA, induces significant genotoxic effects. It can cause DNA strand breaks and the formation of cyclobutane pyrimidine dimers (CPDs), a type of DNA lesion typically associated with UVB radiation[17][18]. This DNA damage triggers cellular stress responses, including the accumulation of p53 and p21 proteins, which can lead to cell cycle arrest and apoptosis[17].
Mitochondria are primary targets of ROS-induced damage. This compound-induced oxidative stress leads to a breakdown of the mitochondrial membrane potential, a key early event in the intrinsic apoptotic pathway[13][19]. This mitochondrial damage, coupled with DNA damage and other cellular insults, activates executioner caspases (e.g., caspase-3) and induces apoptosis, or programmed cell death, as a mechanism to eliminate severely damaged cells[17][19][20]. Studies have demonstrated that this compound treatment can arrest cells in the S and G2/M phases of the cell cycle prior to apoptosis[13][19].
Caption: Cellular damage and response pathways in this compound phototoxicity.
Quantitative Data Summary
The following tables summarize key quantitative findings from in vitro studies on this compound's phototoxic effects.
Table 1: Cytotoxicity of this compound
| Cell Line | Condition | Concentration | Effect | Reference |
|---|---|---|---|---|
| COLO829 Melanoma | 24h incubation | 0.51 mmol/L | IC₅₀ (50% viability reduction) | [19] |
| COLO829 Melanoma | 48h incubation | 0.33 mmol/L | IC₅₀ | [19] |
| COLO829 Melanoma | 72h incubation | 0.25 mmol/L | IC₅₀ | [19] |
| Human Melanocytes | 24h incubation | 0.05-1.0 mM | 13-42% decrease in viability | [7] |
| Human Dermal Fibroblasts | +UVA (1.3 J/cm²) | 0.05-1.00 mM | 10-76% decrease in viability | [2] |
| SIRC Rabbit Cornea | +UVA | Not specified | MPE value: 0.332 (Phototoxic) |[21] |
Table 2: ROS Generation and Oxidative Stress Markers
| Cell Line | Concentration | Incubation | Metric | Result | Reference |
|---|---|---|---|---|---|
| COLO829 Melanoma | 0.1 mmol/L | 24h | ROS Production | +38% vs. control | [19] |
| COLO829 Melanoma | 0.5 mmol/L | 24h | ROS Production | +93% vs. control | [19] |
| COLO829 Melanoma | 1.0 mmol/L | 24h | ROS Production | +137% vs. control | [19] |
| COLO829 Melanoma | Not specified | 24h | GSH Level | Depletion observed | [19] |
| Human Dermal Fibroblasts | 0.5 mM | 24h | GSH Level | Decrease in reduced glutathione |[2] |
Table 3: Effects on Endogenous Antioxidant Enzymes
| Cell Line | Concentration | Condition | Enzyme | Effect on Activity/Expression | Reference |
|---|---|---|---|---|---|
| Human Melanocytes | 0.05-0.5 mM | No UVA | SOD | ↓ 21-24% | [7] |
| Human Melanocytes | 0.05-0.5 mM | No UVA | Catalase (CAT) | ↑ ~22-34% | [7] |
| Human Melanocytes | 0.05-0.5 mM | No UVA | GPx | ↑ ~28-47% | [7] |
| Human Dermal Fibroblasts | 0.5 mM | No UVA | CAT & GPx | ↓ Decreased expression | [2] |
| Human Dermal Fibroblasts | 0.5 mM | +UVA | SOD1, SOD2, CAT, GPx1 | Significant changes in expression |[2] |
Abbreviations: IC₅₀ (Half-maximal inhibitory concentration), MPE (Mean Photo Effect), ROS (Reactive Oxygen Species), GSH (Glutathione), SOD (Superoxide Dismutase), CAT (Catalase), GPx (Glutathione Peroxidase).
Key Experimental Protocols
Reproducing and building upon existing research requires a clear understanding of the methodologies used. Below are outlines of key experimental protocols for assessing phototoxicity.
This assay compares the cytotoxicity of a substance with and without UVA exposure to determine its phototoxic potential.
-
Cell Culture: Plate cells (e.g., Balb/c 3T3 fibroblasts, human keratinocytes, or dermal fibroblasts) in 96-well plates and incubate for 24 hours to allow for attachment[2].
-
Treatment: Remove the culture medium and treat the cells with a range of concentrations of this compound (and appropriate controls) diluted in a buffered salt solution for a short period (e.g., 1 hour).
-
Irradiation: Expose one of two identical sets of plates to a non-cytotoxic dose of UVA radiation (e.g., 1.3 to 5 J/cm²), while the other set is kept in the dark[2][3].
-
Incubation: Wash the cells and replace the treatment solution with a complete culture medium. Incubate for another 24 hours.
-
Viability Assessment: Measure cell viability using a colorimetric assay such as WST-1, MTT, or Neutral Red Uptake (NRU). This involves adding the reagent, incubating, and then reading the absorbance with a plate reader[2][7].
-
Data Analysis: Calculate the IC₅₀ values for both the irradiated (+UVA) and non-irradiated (-UVA) plates. A significant difference in these values indicates a phototoxic effect.
Caption: General workflow for an in vitro phototoxicity assay.
This assay uses a fluorescent probe to measure the intracellular generation of ROS.
-
Cell Culture: Seed cells in a suitable format (e.g., 96-well black plates).
-
Probe Loading: Incubate cells with 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), which is non-fluorescent until oxidized by ROS within the cell[13].
-
Treatment & Irradiation: Wash cells to remove excess probe, then treat with this compound followed by exposure to UVA light.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader at appropriate excitation/emission wavelengths. An increase in fluorescence corresponds to an increase in intracellular ROS.
This technique is used to quantify changes in the expression levels of specific proteins, such as antioxidant enzymes.
-
Cell Lysis: After treatment and/or irradiation, harvest cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a method like the BCA assay[7].
-
Electrophoresis: Separate proteins by size by running equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF)[2].
-
Immunoblotting: Block the membrane and then probe with primary antibodies specific to the target proteins (e.g., anti-CAT, anti-SOD1) followed by secondary antibodies conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate (e.g., ECL) and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., GAPDH)[7].
Conclusion
The phototoxicity of this compound is a well-documented phenomenon driven by its chemical structure and its interaction with UVA radiation. The core mechanism involves the photosensitized generation of reactive oxygen species, which induces a state of severe oxidative stress. This leads to a cascade of damage to vital cellular components, including membrane lipids and genomic DNA, and disrupts the cell's antioxidant defenses. The culmination of this damage is the activation of apoptotic pathways, leading to programmed cell death. For drug development professionals, this detailed understanding highlights the importance of evaluating the photochemical properties of new drug candidates, particularly those with structural similarities to fluoroquinolones, to mitigate the risk of phototoxicity. For researchers, the distinct pathways involved offer multiple targets for further investigation into photoprotective strategies.
References
- 1. Photosensitivity Reactions Caused by this compound Hydrochloride: A Multicenter Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changes in the Oxidation-Reduction State of Human Dermal Fibroblasts as an Effect of this compound Phototoxic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photosensitivity to this compound. A clinical and photobiological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photosensitivity induced by this compound versus other fluoroquinolones: A meta-analysis [ouci.dntb.gov.ua]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Photosensitivity induced by this compound versus other fluoroquinolones: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular and Biochemical Basis of Fluoroquinolones-Induced Phototoxicity—The Study of Antioxidant System in Human Melanocytes Exposed to UV-A Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phototoxicity of Quinolones and Fluoroquinolones: A Mechanistic Review About Photophysical and Photochemical Pathways [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Molecular and Biochemical Basis of Fluoroquinolones-Induced Phototoxicity-The Study of Antioxidant System in Human Melanocytes Exposed to UV-A Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The UVR wavelength dependence for this compound photosensitization of human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Research Status, Potential Hazards and Toxicological Mechanisms of Fluoroquinolone Antibiotics in the Environment [mdpi.com]
- 15. Reactive Oxygen Species Production Is a Major Factor Directing the Postantibiotic Effect of Fluoroquinolones in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro phototoxic activities of new quinolone antibacterial agents: lipid peroxidative potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Molecular responses to photogenotoxic stress induced by the antibiotic this compound in human skin cells: from DNA damage to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The photocarcinogenesis of antibiotic this compound and UVA radiation is enhanced in xeroderma pigmentosum group A gene-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Photodynamically-induced Apoptosis Due to Ultraviolet A in the Presence of this compound in Human Promyelocytic Leukemia Cells | Anticancer Research [ar.iiarjournals.org]
- 21. Exploration of alternative test methods to evaluate phototoxicity of ophthalmic agents by using Statens Seruminstitut Rabbit Cornea cell lines and 3D human reconstituted cornea models | PLOS One [journals.plos.org]
An In-Depth Technical Guide to the In Vitro Pharmacokinetics and Pharmacodynamics of Lomefloxacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lomefloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action, like other quinolones, involves the inhibition of essential bacterial enzymes responsible for DNA replication, repair, and recombination.[1][3] This technical guide provides a comprehensive overview of the in vitro pharmacokinetics and pharmacodynamics of this compound, presenting key data in a structured format, detailing experimental protocols, and visualizing complex pathways to support researchers and professionals in the field of drug development.
Pharmacokinetics: In Vitro Properties
The in vitro pharmacokinetic properties of a drug are crucial in understanding its potential efficacy. For this compound, key parameters include its protein binding and stability under various conditions.
| Parameter | Value | Reference |
| Protein Binding | 10% | [4] |
| Stability in Bright Sunlight (in solution) | 52% activity loss in 1 hour | [5] |
| Stability in Bright Sunlight (impregnated discs) | Up to 40% activity loss in 6 hours | [5] |
Table 1: In Vitro Pharmacokinetic Parameters of this compound
Pharmacodynamics: In Vitro Antimicrobial Activity
The pharmacodynamics of this compound are characterized by its potent bactericidal activity against a wide range of pathogens. This activity is primarily mediated through the inhibition of bacterial DNA gyrase and topoisomerase IV.[1][3]
Mechanism of Action
This compound enters bacterial cells, often through porin channels in the outer membrane of Gram-negative bacteria.[3] Once inside, it targets and inhibits two key type II topoisomerase enzymes:
-
DNA Gyrase (Topoisomerase II): This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process essential for relieving the torsional strain that occurs during DNA replication and transcription.[3][6] In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[1][6]
-
Topoisomerase IV: This enzyme is crucial for the decatenation, or separation, of interlinked daughter DNA molecules following replication.[3] In many Gram-positive bacteria, topoisomerase IV is the preferential target.[1]
By binding to the enzyme-DNA complex, this compound stabilizes it, preventing the re-ligation of the DNA strands. This leads to the accumulation of double-stranded DNA breaks, which ultimately triggers a cascade of events including the SOS response and, at sufficient concentrations, results in bacterial cell death.[3]
Figure 1: Mechanism of action of this compound in a bacterial cell.
Minimum Inhibitory Concentrations (MICs)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The MIC90, the concentration required to inhibit the growth of 90% of isolates, is a key measure of a drug's potency against a specific bacterial species.
| Bacterial Species | MIC90 (µg/mL) | Reference(s) |
| Gram-Negative Bacteria | ||
| Enterobacteriaceae | ≤ 0.5 - ≤ 1.0 | |
| Pseudomonas aeruginosa | 4.0 - 8.0 | |
| Acinetobacter sp. | ≤ 4.0 | |
| Haemophilus influenzae | ≤ 0.25 | [5] |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus (including methicillin-resistant) | 1.0 - ≤ 2.0 | |
| Enterococcus faecalis | 8.0 | |
| Listeria spp. | 16.0 | |
| Streptococcus spp. (Group B) | 4.0 |
Table 2: this compound MIC90 Values for Various Bacterial Species.
Time-Kill Kinetics
Time-kill assays demonstrate the bactericidal or bacteriostatic activity of an antimicrobial agent over time. This compound exhibits concentration-dependent bactericidal activity.
| Organism | This compound Concentration | Time (hours) | Log10 Reduction in CFU/mL | Reference |
| Pseudomonas aeruginosa | MIC and 2 x MIC | 0.5 | 3 | [2] |
| Haemophilus influenzae | 2 x MIC | 24 | Bactericidal against 10/10 strains | [5] |
Table 3: In Vitro Time-Kill Kinetics of this compound.
Post-Antibiotic Effect (PAE)
The post-antibiotic effect is the suppression of bacterial growth that persists after a brief exposure of organisms to an antimicrobial agent. Fluoroquinolones, including this compound, exhibit a significant PAE.
| Organism Type | This compound Exposure | PAE Duration (hours) | Reference |
| Gram-negative bacteria | 4 x MIC for 1 hour | ~2 | |
| Staphylococci | 4 x MIC for 1 hour | ~2 |
Table 4: In Vitro Post-Antibiotic Effect of this compound.
Experimental Protocols
Detailed and standardized protocols are essential for the accurate in vitro evaluation of antimicrobial agents.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is typically determined by broth microdilution or agar dilution methods according to guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Figure 2: Workflow for MIC determination by broth microdilution.
Time-Kill Kinetic Assay
This assay measures the change in bacterial viability over time in the presence of an antibiotic.
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 10^5 to 10^6 CFU/mL) is prepared in a suitable broth medium.
-
Antibiotic Exposure: this compound is added at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). A growth control (no antibiotic) is included.
-
Sampling: Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Viable Cell Count: Serial dilutions of the samples are plated on agar plates. After incubation, colonies are counted to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The log10 CFU/mL is plotted against time to generate time-kill curves. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal activity.
Post-Antibiotic Effect (PAE) Assay
The PAE is determined by comparing the regrowth of bacteria after a short antibiotic exposure to the growth of an unexposed control.
-
Exposure: A logarithmic-phase bacterial culture is exposed to a specific concentration of this compound (e.g., 4x MIC) for a defined period (e.g., 1-2 hours). A control culture is handled similarly but without the antibiotic.
-
Removal of Antibiotic: The antibiotic is removed by centrifugation and washing the bacterial pellet, or by significant dilution.
-
Regrowth Monitoring: The number of viable bacteria in both the test and control cultures is determined at regular intervals by plate counts.
-
Calculation: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count in the test culture to increase by 1 log10 above the count observed immediately after antibiotic removal, and C is the corresponding time for the control culture.
DNA Gyrase Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
-
Reaction Mixture: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), ATP, and a buffer with appropriate salts and cofactors.
-
Inhibitor Addition: this compound at various concentrations is added to the reaction mixtures.
-
Enzyme Addition: Purified DNA gyrase is added to initiate the reaction.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) for a specific time (e.g., 30-60 minutes).
-
Termination and Analysis: The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.
-
Quantification: The amount of supercoiled DNA is quantified (e.g., by densitometry) to determine the extent of inhibition.
Topoisomerase IV Decatenation Assay
This assay assesses the inhibition of topoisomerase IV's ability to separate catenated DNA networks.
-
Substrate: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is commonly used as the substrate.
-
Reaction Setup: The reaction includes kDNA, ATP, and a suitable buffer.
-
Inhibitor and Enzyme: this compound is added, followed by purified topoisomerase IV.
-
Incubation: The mixture is incubated to allow for decatenation.
-
Analysis: The reaction products are analyzed by agarose gel electrophoresis. The decatenated minicircles migrate into the gel, while the kDNA network remains in the loading well. The degree of inhibition is determined by the reduction in the amount of released minicircles.
Conclusion
The in vitro pharmacokinetic and pharmacodynamic profile of this compound demonstrates its potent bactericidal activity against a broad spectrum of clinically relevant pathogens. Its primary mechanism of action through the dual inhibition of DNA gyrase and topoisomerase IV provides a solid foundation for its antibacterial efficacy. The data and protocols presented in this guide offer valuable resources for researchers and drug development professionals in the ongoing efforts to understand and optimize the use of fluoroquinolone antibiotics in the face of evolving bacterial resistance.
References
- 1. In Vitro Pharmacodynamic Evaluation of the Mutant Selection Window Hypothesis Using Four Fluoroquinolones against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intraphagocytic bioactivity of this compound against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Lomefloxacin Minimum Inhibitory Concentration (MIC) Testing Protocol: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lomefloxacin is a fluoroquinolone antibiotic with a broad spectrum of activity against various bacterial pathogens. Determining the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method for assessing the susceptibility of a bacterial strain to an antimicrobial agent. The MIC is defined as the lowest concentration of an antibiotic that prevents the visible growth of a microorganism after overnight incubation. This document provides detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods, adhering to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).
Principle of the Methods
Both broth microdilution and agar dilution methods are based on exposing a standardized bacterial inoculum to a series of twofold dilutions of this compound. The MIC is determined by identifying the lowest concentration of the antibiotic that inhibits bacterial growth. These methods provide a quantitative measure of the antibiotic's potency against a specific bacterial isolate.
Data Presentation
Table 1: this compound Stock Solution and Testing Concentrations
| Parameter | Broth Microdilution | Agar Dilution |
| Solvent for Stock Solution | 0.1 N NaOH, then sterile distilled water or DMSO | 0.1 N NaOH, then sterile distilled water or DMSO |
| Stock Solution Concentration | 1280 µg/mL | 1280 µg/mL |
| Typical Testing Range (µg/mL) | 0.06 - 64 | 0.06 - 64 |
| Two-fold Dilution Series (µg/mL) | 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125, 0.06 | 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125, 0.06 |
Table 2: Quality Control (QC) Strains and Expected MIC Ranges
| Quality Control Strain | ATCC Number | Expected MIC Range (µg/mL)* |
| Escherichia coli | 25922 | 0.008 - 0.03[1] |
| Pseudomonas aeruginosa | 27853 | 0.5 - 2[1] |
| Staphylococcus aureus | 29213 | 0.004 - 0.015[1] |
*Note: These ranges are based on a novel fluoroquinolone (JNJ-Q2) and should be used as a guideline. Each laboratory should establish its own internal quality control ranges for this compound based on CLSI M23 guidelines.
Experimental Protocols
I. Broth Microdilution Method
This method involves the use of 96-well microtiter plates to test a range of this compound concentrations.
A. Materials
-
This compound hydrochloride powder
-
Sterile 0.1 N NaOH
-
Sterile distilled water or Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Quality control bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853, S. aureus ATCC 29213)
-
Sterile tubes and pipettes
-
Incubator (35°C ± 2°C)
B. Preparation of this compound Stock Solution (1280 µg/mL)
-
Calculate the required amount of this compound hydrochloride powder using the following formula: Weight (mg) = (Volume (mL) x Concentration (µg/mL)) / Potency (µg/mg) (The potency is provided by the manufacturer on the certificate of analysis).
-
Aseptically weigh the calculated amount of this compound powder.
-
Dissolve the powder in a small volume of 0.1 N NaOH.
-
Bring the final volume to the desired level with sterile distilled water or DMSO to achieve a concentration of 1280 µg/mL.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
-
Store the stock solution in sterile aliquots at -20°C or below.
C. Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter wells. This is typically a 1:100 dilution of the 0.5 McFarland suspension.
D. Procedure
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the 1280 µg/mL this compound stock solution to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a concentration gradient of this compound.
-
Inoculate each well (except for the sterility control well) with 50 µL of the diluted bacterial suspension.
-
The final volume in each well will be 100 µL.
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
E. Interpretation of Results
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the organism.
-
The growth control well should show distinct turbidity.
-
The sterility control well should remain clear.
II. Agar Dilution Method
This method involves incorporating this compound into an agar medium upon which the test organisms are inoculated.
A. Materials
-
This compound hydrochloride powder and prepared stock solution (as described above)
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Quality control bacterial strains
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35°C ± 2°C)
B. Procedure
-
Prepare a series of twofold dilutions of the this compound stock solution in a suitable sterile diluent.
-
Melt a sufficient volume of MHA and cool it to 45-50°C in a water bath.
-
Add 1 part of each this compound dilution to 9 parts of molten MHA to create a series of agar plates with the desired final concentrations of the antibiotic. For example, add 2 mL of a 128 µg/mL this compound solution to 18 mL of molten agar to yield a final concentration of 12.8 µg/mL.
-
Mix the agar and antibiotic thoroughly and pour into sterile petri dishes. Allow the agar to solidify completely.
-
Prepare the bacterial inoculum as described for the broth microdilution method and dilute it to a final concentration of approximately 1 x 10⁷ CFU/mL.
-
Spot 1-2 µL of each bacterial suspension onto the surface of the this compound-containing agar plates and a growth control plate (agar without antibiotic).
-
Allow the inoculated spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
C. Interpretation of Results
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, or allows for the growth of only one or two colonies.
-
The growth control plate should show confluent growth.
Visualization of Experimental Workflows
Caption: Workflow for this compound MIC testing using the Broth Microdilution method.
Caption: Workflow for this compound MIC testing using the Agar Dilution method.
References
Application Notes and Protocols: Lomefloxacin Susceptibility Testing via Agar Diffusion Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The agar diffusion assay, particularly the Kirby-Bauer disk diffusion method, is a standardized and widely used technique for determining the susceptibility of bacterial isolates to antimicrobial agents.[1][2][3][4] This method provides a qualitative or semi-quantitative assessment of an antibiotic's efficacy by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antimicrobial agent.[2][3] These application notes provide a detailed protocol for performing the agar diffusion assay to determine the susceptibility of bacteria to lomefloxacin, a fluoroquinolone antibiotic.
Principle of the Method
The Kirby-Bauer disk diffusion test is based on the principle that an antibiotic-impregnated disk, when placed on an agar surface inoculated with a test bacterium, will absorb moisture and the antibiotic will diffuse radially outward through the agar medium.[2][3] This creates a concentration gradient of the antibiotic in the agar.[2][3] After incubation, if the bacterium is susceptible to the antibiotic, a clear zone of no growth, known as the zone of inhibition, will be observed around the disk.[2][5] The diameter of this zone is inversely proportional to the minimum inhibitory concentration (MIC) of the antibiotic for the test organism.[6]
Materials and Equipment
-
This compound susceptibility disks (10 µg)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Sterile saline or Tryptic Soy Broth (TSB)
-
0.5 McFarland turbidity standard
-
Wickerham card or spectrophotometer
-
Incubator (35 ± 2°C)
-
Calipers or a ruler for measuring zone diameters
-
Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 25923™, Pseudomonas aeruginosa ATCC® 27853™)
-
Sterile forceps or disk dispenser
-
Bunsen burner or sterile laminar flow hood
Experimental Protocols
Preparation of Mueller-Hinton Agar (MHA) Plates
Mueller-Hinton Agar is the recommended medium for routine antibiotic susceptibility testing of non-fastidious bacteria.[7][8][9] Its formulation supports the growth of most common pathogens and has a low concentration of inhibitors to sulfonamides and trimethoprim.[7][8][10]
-
Reconstitution: Suspend 38 grams of MHA powder in 1 liter of deionized or distilled water.[7][8]
-
Dissolution: Heat the mixture with frequent agitation and boil for one minute to ensure complete dissolution of the medium.[7][8][10]
-
Sterilization: Autoclave the dissolved medium at 121°C for 15 minutes.[7][8][10]
-
Pouring: After autoclaving, allow the agar to cool to 45-50°C in a water bath. Pour the molten agar into sterile, flat-bottomed Petri dishes on a level surface to a uniform depth of 4 mm.[1][2] This corresponds to approximately 25 mL for a 100 mm plate and 60 mL for a 150 mm plate.[1]
-
Solidification and Storage: Allow the plates to solidify at room temperature.[7] Once solidified, store the plates inverted at 2-8°C in sealed plastic bags to prevent contamination and moisture loss.[7][10]
Inoculum Preparation
The density of the bacterial inoculum is a critical factor that can influence the size of the inhibition zone.[10] Therefore, it is essential to standardize the inoculum to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[11][12]
-
Colony Selection: Using a sterile inoculating loop or needle, select 3-5 well-isolated colonies of similar morphology from a fresh (18-24 hour) non-selective agar plate.[5][13]
-
Suspension: Transfer the selected colonies into a tube containing 4-5 mL of sterile saline or Tryptic Soy Broth.[13]
-
Turbidity Adjustment: Vortex the tube to create a smooth suspension. Compare the turbidity of the bacterial suspension to that of the 0.5 McFarland standard. This can be done visually against a Wickerham card (a white card with contrasting black lines) or by using a spectrophotometer.[12][13] The absorbance at 625 nm should be between 0.08 and 0.10 for a 0.5 McFarland standard.[11][14]
-
Adjustment: If the suspension is too turbid, add more sterile saline or broth. If it is not turbid enough, add more bacterial colonies until the turbidity matches the 0.5 McFarland standard.[11]
Inoculation of MHA Plates
-
Swab Inoculation: Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the adjusted bacterial suspension.[5]
-
Removal of Excess Inoculum: Rotate the swab several times against the inside wall of the tube above the fluid level, pressing firmly to remove excess inoculum.[1][5]
-
Streaking: Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform distribution of the inoculum.[5]
-
Rim Swabbing: Finally, run the swab around the rim of the agar surface.[1][5]
-
Drying: Allow the inoculated plate to dry for 3-5 minutes, but no more than 15 minutes, with the lid slightly ajar.[1][2]
Application of this compound Disks
-
Disk Placement: Using sterile forceps or a disk dispenser, aseptically place a 10 µg this compound disk onto the surface of the inoculated MHA plate.[2]
-
Adherence: Gently press the disk down to ensure complete contact with the agar surface.[5] Once a disk is in contact with the agar, it should not be moved as diffusion of the antibiotic begins almost immediately.[5]
-
Spacing: If multiple antibiotics are being tested on the same plate, ensure the disks are spaced far enough apart to prevent overlapping of the inhibition zones. For a 150 mm plate, a maximum of 12 disks can be used, while a 100 mm plate can accommodate a maximum of 6 disks.[2]
Incubation
-
Time and Temperature: Invert the plates and place them in an incubator set to 35 ± 2°C within 15 minutes of disk application.[2][5][6]
-
Duration: Incubate the plates for 16-18 hours.[5][6] For Staphylococcus spp., a full 24 hours of incubation is recommended to detect potential resistance.[6]
Measurement and Interpretation of Results
-
Zone Measurement: After incubation, measure the diameter of the zone of complete growth inhibition to the nearest whole millimeter using calipers or a ruler.[1] The measurement should be taken from the back of the plate against a dark, non-reflective background.[1]
-
Interpretation: The zone diameter is interpreted as Susceptible (S), Intermediate (I), or Resistant (R) according to established guidelines. It is important to note that interpretive criteria for this compound have been subject to reevaluation and may vary depending on the bacterial species and the standardizing body (e.g., CLSI - formerly NCCLS).[15][16]
Data Presentation
The following tables summarize the interpretive criteria for this compound disk diffusion susceptibility testing based on available literature.
Table 1: Proposed Modified this compound Interpretive Criteria for Non-fastidious Aerobes
| Category | Zone Diameter (mm) |
| Susceptible (S) | ≥ 20 |
| Intermediate (I) | 17 - 19 |
| Resistant (R) | ≤ 16 |
Source: Based on reevaluations to minimize interpretive errors.[15][16]
Table 2: Historical NCCLS this compound Interpretive Criteria
| Category | Zone Diameter (mm) |
| Susceptible (S) | ≥ 22 |
| Intermediate (I) | 19 - 21 |
| Resistant (R) | ≤ 18 |
Source: Previous National Committee for Clinical Laboratory Standards (NCCLS) guidelines.[16]
Table 3: this compound Interpretive Criteria for Neisseria gonorrhoeae
| Category | Zone Diameter (mm) |
| Susceptible (S) | ≥ 38 |
| Intermediate (I) | 27 - 37 |
| Resistant (R) | ≤ 26 |
Source: Specific interpretive criteria for N. gonorrhoeae.[6][17]
Table 4: this compound Interpretive Criteria for Enterobacteriaceae, Pseudomonas aeruginosa, and Staphylococci spp.
| Category | Zone Diameter (mm) |
| Susceptible (S) | ≥ 22 |
| Intermediate (I) | 19 - 21 |
| Resistant (R) | ≤ 18 |
Source: General interpretive criteria for common bacterial groups.[6]
Quality Control
Regular quality control is essential to ensure the accuracy and reproducibility of the agar diffusion assay.[18]
-
QC Strains: Test standard quality control strains with known susceptibility to this compound with each new batch of media and disks, and on a routine basis (daily or weekly).[18][19]
-
Acceptable Ranges: The zone diameters for the QC strains should fall within the established acceptable ranges. Refer to the latest CLSI M100 document for the most current QC ranges.
-
Troubleshooting: If QC results are out of range, investigate potential sources of error, including improper storage of materials, incorrect inoculum preparation, or incubation issues.[18]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound Agar Diffusion Susceptibility Testing.
References
- 1. asm.org [asm.org]
- 2. tmmedia.in [tmmedia.in]
- 3. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 4. apec.org [apec.org]
- 5. hardydiagnostics.com [hardydiagnostics.com]
- 6. atlas-medical.com [atlas-medical.com]
- 7. microbiologyinfo.com [microbiologyinfo.com]
- 8. microbenotes.com [microbenotes.com]
- 9. hardydiagnostics.com [hardydiagnostics.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. microbiologyclass.net [microbiologyclass.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Inoculums Preparation and Standardization [bio-protocol.org]
- 14. altuner.me [altuner.me]
- 15. Reevaluations of disk diffusion susceptibility testing interpretive criteria for this compound and norfloxacin using fluoroquinolone-resistant isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Multi-center validation of proposed disk diffusion susceptibility testing interpretive criteria for this compound using more than 1,500 clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Interpretive criteria for susceptibility testing of CI-960 (PD127391, AM-1091), fleroxacin, this compound, and temafloxacin against Neisseria gonorrhoeae, including drug stability in GC agar medium - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. cms.gov [cms.gov]
Application Notes and Protocols for Lonefloxacin Quantification in Biological Samples by HPLC
Introduction
Lomefloxacin is a fluoroquinolone antibiotic used to treat various bacterial infections. Monitoring its concentration in biological matrices such as plasma, urine, and tissue is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the quantification of this compound due to its high sensitivity, specificity, and accuracy.[1][2] This document provides detailed application notes and protocols for the determination of this compound in biological samples using HPLC, intended for researchers, scientists, and drug development professionals.
I. Overview of HPLC Methods
Several HPLC methods have been developed and validated for the quantification of this compound in biological fluids.[1][3] These methods typically involve a sample preparation step to extract the analyte from the complex biological matrix, followed by chromatographic separation and detection. The choice of sample preparation technique and HPLC conditions depends on the nature of the biological sample, the required sensitivity, and the available instrumentation.
II. Experimental Protocols
A. Sample Preparation
Effective sample preparation is critical to remove interfering substances and enrich the analyte of interest.[4] The most common techniques for extracting this compound from biological samples are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PP).
1. Protocol for Liquid-Liquid Extraction (LLE)
LLE is a sample purification technique that separates analytes from interferences based on their differential solubilities in two immiscible liquid phases.[5]
-
Materials:
-
Procedure:
-
Pipette 0.5 mL of the biological sample into a clean centrifuge tube.
-
Add a known amount of the internal standard solution.
-
Add 0.5 mL of phosphate buffer (pH 7.4) and vortex for 30 seconds.[2]
-
Add 5 mL of chloroform, vortex for 2 minutes, and then centrifuge at 4000 rpm for 10 minutes.[5]
-
Carefully transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume (e.g., 200 µL) of the HPLC mobile phase.
-
Vortex for 30 seconds and inject a suitable aliquot into the HPLC system.
-
2. Protocol for Solid-Phase Extraction (SPE)
SPE is a selective sample preparation technique that uses a solid sorbent to retain the analyte of interest while allowing interfering compounds to pass through.[6]
-
Materials:
-
Biological sample (e.g., 1 mL of plasma)
-
Internal Standard (IS) solution
-
SPE cartridge (e.g., C18 or anion-exchange)[3]
-
Conditioning solvent (e.g., methanol)[7]
-
Equilibration solvent (e.g., water)[7]
-
Washing solvent (e.g., water-methanol mixture)
-
Elution solvent (e.g., acetonitrile or methanol with acid/base modifier)[7]
-
Centrifuge or vacuum manifold
-
Evaporation system
-
HPLC mobile phase for reconstitution
-
-
Procedure:
-
Pre-treat the biological sample by adding the internal standard and centrifuging to remove particulates.[4]
-
Condition the SPE cartridge by passing 2-3 mL of methanol through it.[7]
-
Equilibrate the cartridge by passing 2-3 mL of water. Do not allow the cartridge to dry out.[4]
-
Load the pre-treated sample onto the cartridge at a slow, steady flow rate.
-
Wash the cartridge with 1-2 mL of the washing solvent to remove unretained interferences.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
Elute the this compound and internal standard with a small volume (e.g., 1-2 mL) of the elution solvent.[7]
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in a known volume of the HPLC mobile phase and inject it into the HPLC system.
-
3. Protocol for Protein Precipitation (PP)
PP is a rapid and simple method for removing proteins from biological samples, particularly plasma and serum.[8]
-
Materials:
-
Procedure:
-
Pipette 0.2 mL of the plasma sample into a microcentrifuge tube.
-
Add the internal standard.
-
Add the precipitating agent (e.g., 0.4 mL of cold acetonitrile) in a 1:2 ratio (sample:agent).[8]
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter.
-
Inject the filtered supernatant directly into the HPLC system.
-
B. HPLC Analysis
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a suitable detector (UV or Fluorescence).
-
Data acquisition and processing software.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., pH 3.0-7.0) in varying ratios (e.g., 20:80 v/v).[2][3]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled (e.g., 30°C)
-
Detection:
-
III. Data Presentation
The following tables summarize the quantitative data from various published HPLC methods for this compound quantification.
Table 1: HPLC Method Parameters for this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Biological Matrix | Plasma, Urine[1] | Plasma[3] | Plasma[2] |
| Sample Preparation | Liquid-Liquid Extraction[1] | Solid-Phase Extraction[3] | Liquid-Liquid Extraction[2] |
| Column | Not Specified | Vydac anion-exchange[3] | Reversed-phase[2] |
| Mobile Phase | Not Specified | Acetonitrile-phosphate buffer (pH 7.0)[3] | Aqueous phosphate solution-acetonitrile (80:20)[2] |
| Detector | Fluorescence (Ex: 280 nm, Em: 430 nm)[1] | UV (280 nm)[3] | Fluorescence (Ex: 338 nm, Em: 425 nm)[2] |
| Internal Standard | Norfloxacin[1] | Enoxacin[3] | Sarafloxacin[2] |
Table 2: Validation Parameters for this compound HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | Not Specified | 0.1 - 10 µg/mL[3] | 8 - 2000 ng/mL[2] |
| LOD | 50 ng/mL[1] | 0.05 µg/mL (50 ng/mL)[3] | 8 ng/mL[2] |
| LOQ | Not Specified | Not Specified | 15 ng/mL[2] |
| Recovery | Plasma: 99.3 ± 3.74% Urine: 95.7 ± 3.82%[1] | Not Specified | 104.8%[2] |
| Precision (CV%) | < 7% (within-day)[1] | Not Specified | Not Specified |
IV. Visualizations
Caption: Experimental workflow for HPLC quantification of this compound.
V. Conclusion
The described HPLC methods and protocols provide a robust framework for the accurate and precise quantification of this compound in various biological samples. The selection of the most appropriate sample preparation technique and HPLC conditions should be based on the specific requirements of the study, including the sample matrix, desired sensitivity, and available resources. Proper method validation is essential to ensure the reliability of the generated data.
References
- 1. Determination of this compound in biological fluids by high-performance liquid chromatography and a microbiological method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of this compound in human plasma by solid-phase extraction and high-performance liquid chromatography with UV detection [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Salting-out assisted liquid–liquid extraction for the determination of ciprofloxacin residues in water samples by high performance liquid chromatography–diode array detector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid Phase Extraction Guide | Thermo Fisher Scientific - NO [thermofisher.com]
- 7. Effective extraction of fluoroquinolones from water using facile modified plant fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Lomefloxacin in Microbial Biofilm Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of lomefloxacin, a fluoroquinolone antibiotic, in the study of microbial biofilms. This document outlines this compound's mechanism of action, its known effects on biofilm formation and eradication, and detailed protocols for in vitro biofilm research. While specific quantitative data for this compound is limited in publicly available research, this document leverages data from other closely related fluoroquinolones to provide a comparative context for its potential efficacy.
Introduction to this compound and Biofilms
Microbial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both biological and abiotic surfaces. Biofilms are a significant concern in clinical and industrial settings due to their inherent resistance to antimicrobial agents and the host immune system.
This compound is a synthetic, broad-spectrum fluoroquinolone antibiotic. Its primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1] By targeting these enzymes, this compound disrupts critical cellular processes, leading to bacterial cell death.[1] While effective against a range of Gram-positive and Gram-negative bacteria, its application in combating the complex structure of biofilms presents unique challenges and opportunities.
Mechanism of Action in Biofilms
The bactericidal action of this compound results from its interference with DNA gyrase and topoisomerase IV.[1] In Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the preferential target in Gram-positive organisms. This compound enters bacterial cells through porin channels and binds to the DNA-enzyme complex, stabilizing it and leading to double-stranded DNA breaks.[1]
While this mechanism is effective against planktonic (free-floating) bacteria, the biofilm matrix can present a significant barrier to antibiotic penetration. However, fluoroquinolones are noted for their ability to penetrate the EPS matrix more effectively than some other antibiotic classes.
Effects of Fluoroquinolones on Biofilms
Studies on fluoroquinolones such as ciprofloxacin, levofloxacin, and moxifloxacin have demonstrated their ability to both inhibit biofilm formation and eradicate established biofilms, although often at concentrations significantly higher than the minimum inhibitory concentration (MIC) for planktonic cells.
Inhibition of Biofilm Formation
Sub-inhibitory concentrations of some fluoroquinolones have been shown to interfere with the initial stages of biofilm development. For instance, sub-MICs of levofloxacin can significantly inhibit biofilm formation in Pseudomonas aeruginosa.[2]
Eradication of Pre-formed Biofilms
Fluoroquinolones can also act on mature biofilms. However, complete eradication is often difficult to achieve. For example, levofloxacin shows limited ability to completely remove pre-formed P. aeruginosa biofilms even at high concentrations.[2]
Data Presentation: Efficacy of Fluoroquinolones Against Biofilms
Table 1: Minimum Biofilm Eradication Concentration (MBEC) of Fluoroquinolones against Pseudomonas aeruginosa
| Fluoroquinolone | MBEC (µg/mL) | Fold Increase over MIC | Reference |
| Ciprofloxacin | 40 | >100 | [3] |
| Norfloxacin | 160 | ~200 | [3] |
| Levofloxacin | 320 | >300 | [3] |
| Gatifloxacin | 533.33 | >800 | [3] |
| Ofloxacin | 640 | - | [3] |
Table 2: Minimum Biofilm Eradication Concentration (MBEC) of Fluoroquinolones against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Fluoroquinolone | MBEC (µg/mL) | Reference |
| Gatifloxacin | 328.13 | [3] |
| Moxifloxacin | 390.63 | [3] |
| Norfloxacin | 875 | [3] |
Impact on Signaling Pathways
Fluoroquinolones can modulate bacterial signaling pathways involved in biofilm formation and virulence. Quorum sensing (QS), a cell-to-cell communication system, is a key regulator of biofilm development.
A study on levofloxacin and P. aeruginosa biofilms revealed differential expression of genes related to metabolism, secondary metabolite formation, and quorum sensing biosynthesis.[2] In Staphylococcus aureus, subinhibitory concentrations of ciprofloxacin have been shown to stimulate biofilm formation through an agrC-dependent mechanism, which is a part of the accessory gene regulator (Agr) QS system.[1][4] This highlights the complex and sometimes contradictory effects that sub-lethal antibiotic concentrations can have on biofilm regulation.
Caption: this compound's mechanism of action and its potential influence on biofilm regulation.
Experimental Protocols
The following are detailed methodologies for key experiments in this compound biofilm research. These are generalized protocols based on standard methods and can be adapted for specific research questions.
Protocol for Determining Minimum Biofilm Eradication Concentration (MBEC)
This protocol utilizes the Calgary Biofilm Device (CBD) to determine the MBEC of this compound against a target microorganism.
Materials:
-
Calgary Biofilm Device (96-peg lid and 96-well plate)
-
Bacterial culture of the target organism
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Mueller-Hinton Broth (MHB))
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Phosphate-buffered saline (PBS)
-
Plate reader
Procedure:
-
Biofilm Formation:
-
Grow an overnight culture of the test organism in the appropriate medium.
-
Adjust the culture to a 0.5 McFarland standard and then dilute 1:100 in fresh medium.
-
Inoculate a 96-well plate with 150 µL of the diluted bacterial suspension per well.
-
Place the peg lid of the Calgary Biofilm Device onto the inoculated plate.
-
Incubate for 24-48 hours at 37°C to allow for biofilm formation on the pegs.
-
-
This compound Challenge:
-
Prepare serial two-fold dilutions of this compound in a new 96-well plate with the appropriate growth medium. Include a growth control (no antibiotic) and a sterility control (medium only).
-
Carefully remove the peg lid from the biofilm formation plate and rinse the pegs gently with PBS to remove planktonic cells.
-
Transfer the peg lid to the plate containing the this compound dilutions.
-
Incubate for 24 hours at 37°C.
-
-
Biofilm Eradication Assessment:
-
After incubation, remove the peg lid and rinse the pegs with PBS.
-
Place the peg lid into a new 96-well plate containing fresh, sterile growth medium.
-
Sonicate the plate for 5-10 minutes to dislodge the biofilm bacteria from the pegs into the medium.
-
Remove the peg lid and incubate the 96-well plate for 18-24 hours at 37°C.
-
The MBEC is the lowest concentration of this compound that prevents the regrowth of bacteria from the treated biofilm, observed as no turbidity in the well.[3][5]
-
Caption: Experimental workflow for determining the Minimum Biofilm Eradication Concentration (MBEC).
Protocol for Quantifying Biofilm Biomass (Crystal Violet Assay)
This protocol measures the total biofilm biomass after treatment with this compound.
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial culture of the target organism
-
Appropriate growth medium
-
This compound stock solution
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
PBS
-
Plate reader
Procedure:
-
Biofilm Formation and Treatment:
-
Grow an overnight culture of the test organism.
-
Adjust the culture to a 0.5 McFarland standard and dilute 1:100 in fresh medium.
-
Add 100 µL of the diluted culture to each well of a 96-well plate.
-
Add 100 µL of this compound at various concentrations (including a no-antibiotic control) to the wells.
-
Incubate for 24-48 hours at 37°C without shaking.
-
-
Staining:
-
Gently aspirate the medium and planktonic cells from each well.
-
Wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Air dry the plate for 15-20 minutes.
-
Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with PBS.
-
-
Quantification:
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 10-15 minutes at room temperature.
-
Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.
-
Measure the absorbance at 550-595 nm using a plate reader.
-
The absorbance is proportional to the amount of biofilm biomass.
-
Caption: Workflow for the Crystal Violet assay to quantify biofilm biomass.
Conclusion
This compound, as a fluoroquinolone antibiotic, holds potential for the treatment of biofilm-associated infections. While specific research on this compound's anti-biofilm properties is not as extensive as for other fluoroquinolones, the available data on related compounds suggest it is a viable candidate for further investigation. The protocols and data presented in these application notes provide a framework for researchers to design and conduct experiments to elucidate the specific efficacy and mechanisms of this compound against microbial biofilms. Further studies are warranted to establish this compound-specific MBEC values against a broader range of clinically relevant microorganisms and to explore its detailed interactions with biofilm regulatory networks.
References
- 1. Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of levofloxacin against biofilms of Pseudomonas aeruginosa isolated from patients with respiratory tract infections in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
Application Notes and Protocols: Utilizing Lomefloxacin to Elucidate Bacterial Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for using lomefloxacin, a synthetic fluoroquinolone antibiotic, as a tool to investigate and characterize the mechanisms of bacterial resistance. This compound's specific mode of action—inhibiting bacterial DNA gyrase and topoisomerase IV—makes it an excellent agent for selecting and studying resistant mutants, particularly those with alterations in these target enzymes or with enhanced efflux pump activity.[1][2][3][4][5][6]
Application Note 1: Characterization of Target-Site Mutations in gyrA and parC
The primary mechanism of high-level resistance to fluoroquinolones involves mutations in the Quinolone Resistance-Determining Regions (QRDRs) of the gyrA and parC genes.[7][8] These genes encode subunits of DNA gyrase and topoisomerase IV, respectively.[2][3][4] this compound can be used to select for these mutants and to quantify their impact on bacterial susceptibility.
Data Presentation: this compound MICs for Strains with Target-Site Mutations
The following table summarizes typical Minimum Inhibitory Concentration (MIC) data for Escherichia coli and Pseudomonas aeruginosa with and without common QRDR mutations. A stepwise increase in MIC is often observed as mutations accumulate.
| Organism | Genotype (Relevant Mutations) | This compound MIC (µg/mL) | Interpretation |
| E. coli | Wild-Type | 0.125 | Susceptible |
| E. coli | gyrA (S83L) | 2 | Resistant |
| E. coli | gyrA (S83L, D87N) | 16 | High-Level Resistance |
| E. coli | gyrA (S83L, D87N), parC (S80I) | >64 | Very High-Level Resistance |
| P. aeruginosa | Wild-Type | 1 | Susceptible |
| P. aeruginosa | gyrA (T83I) | 8 | Resistant |
| P. aeruginosa | gyrA (T83I), parC (S87L) | 32 | High-Level Resistance |
Note: MIC values are representative and can vary between specific strains and experimental conditions. Data compiled based on principles described in references[7][9][10].
Experimental Workflow: Selection and Analysis of Resistant Mutants
The following diagram illustrates the workflow for selecting and characterizing this compound-resistant mutants.
Caption: Workflow for selecting and characterizing target-site resistance mutants.
Protocol 1: Selection of this compound-Resistant Mutants
This protocol describes the single-step selection of spontaneous mutants resistant to this compound.[11][12]
-
Preparation: Determine the baseline MIC of this compound for the susceptible parent strain using Protocol 3. Prepare Mueller-Hinton (MH) agar plates containing this compound at 2x, 4x, and 8x the baseline MIC.
-
Inoculum: Grow an overnight culture of the susceptible strain in MH broth. Concentrate the cells by centrifugation and resuspend in saline to a high density (~10¹⁰ CFU/mL).
-
Plating: Plate 100 µL of the dense cell suspension onto each this compound-containing plate and a drug-free control plate (for viability count).
-
Incubation: Incubate the plates at 37°C for 24-48 hours. Resistant mutants will appear as colonies on the drug-containing plates.
-
Isolation: Pick individual colonies from the plates with the highest this compound concentration that permits growth.
-
Purification: Streak each colony onto a fresh, identical this compound plate to ensure the resistance phenotype is stable.
-
Verification: Confirm the MIC of the purified mutants to verify the increase in resistance compared to the parent strain.
Protocol 2: Sequencing of Quinolone Resistance-Determining Regions (QRDRs)
This protocol outlines the process for identifying mutations in gyrA and parC.[8][13]
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the parent strain and the selected resistant mutants using a commercial kit.
-
Primer Design: Design or obtain PCR primers that flank the QRDRs of the gyrA and parC genes for your bacterial species of interest.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the QRDR-containing fragments from the extracted genomic DNA.
-
Purification: Purify the PCR products to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing using the same primers used for amplification.
-
Sequence Analysis: Align the sequencing results from the mutant strains against the sequence from the parent (wild-type) strain to identify nucleotide changes and the resulting amino acid substitutions.
Application Note 2: Investigating Efflux Pump-Mediated Resistance
Bacterial efflux pumps can actively transport antibiotics, including this compound, out of the cell, preventing them from reaching their intracellular targets.[1][14][15] This mechanism can confer low-to-moderate levels of resistance and contribute to multidrug resistance (MDR). This compound can be used both to study the activity of these pumps and as a substrate to screen for efflux pump inducers.
Data Presentation: Effect of an Efflux Pump Inhibitor (EPI) on this compound MIC
The addition of an EPI can restore susceptibility to this compound in strains that rely on efflux for resistance. A ≥4-fold reduction in MIC in the presence of an EPI is considered significant.
| Organism | This compound MIC (µg/mL) | This compound MIC + EPI (e.g., PAβN) (µg/mL) | Fold-Change in MIC | Interpretation |
| P. aeruginosa (Efflux-Overexpressing) | 8 | 1 | 8 | Efflux-mediated resistance |
| E. coli (Wild-Type) | 0.125 | 0.125 | 1 | No significant efflux |
| S. aureus (NorA-Overexpressing) | 4 | 0.5 | 8 | Efflux-mediated resistance |
Note: Data are representative. The choice and concentration of EPI (e.g., Phenylalanine-Arginine Beta-Napthylamide - PAβN) must be optimized for the specific bacterial species and pump system being studied. Data compiled based on principles described in references[16][17].
Signaling Pathway: Induction of an RND-Type Efflux Pump
Certain compounds can induce the expression of efflux pump genes, leading to a transient increase in resistance. This diagram shows a generalized pathway for the induction of a Resistance-Nodulation-Division (RND) family efflux pump.
Caption: Generalized pathway of efflux pump induction and drug extrusion.
Protocol 3: Assessing Efflux Pump Activity using an EPI
This protocol uses the MIC reduction assay to determine if efflux contributes to this compound resistance.
-
Preparation: Prepare two sets of serial dilutions of this compound in MH broth in 96-well plates (as described in Protocol 5).
-
EPI Addition: To one set of wells, add a sub-inhibitory concentration of a suitable EPI (e.g., 20 µg/mL PAβN for P. aeruginosa). The concentration of the EPI should not affect bacterial growth on its own.
-
Inoculation: Inoculate all wells with the test bacterium to a final concentration of 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Analysis: Determine the MIC of this compound in the absence and presence of the EPI. A ≥4-fold decrease in MIC in the presence of the EPI suggests the involvement of an active efflux mechanism.
Protocol 4: Quantifying Efflux Pump Gene Expression (RT-qPCR)
This protocol measures changes in the transcription of efflux pump genes in response to an inducer.[18][19]
-
Exposure: Grow bacterial cultures to mid-log phase. Split the culture into two flasks: one control and one treated with a sub-inhibitory concentration of a potential inducer (which could be this compound itself or another compound).
-
Incubation: Incubate for a defined period (e.g., 30-60 minutes).
-
RNA Extraction: Harvest the cells and immediately stabilize the RNA using an appropriate reagent. Extract total RNA using a high-quality commercial kit, including a DNase treatment step to remove contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase kit.
-
qPCR: Perform quantitative PCR (qPCR) using primers specific to the efflux pump gene(s) of interest and one or more validated housekeeping genes for normalization (e.g., rpoD, 16S rRNA).
-
Data Analysis: Calculate the relative fold-change in gene expression in the induced sample compared to the control using the ΔΔCt method.
General Protocols
Protocol 5: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This is a standard method for determining the MIC of an antimicrobial agent against a bacterial isolate.[20][21][22]
-
Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., 0.1 M NaOH, then dilute in water) at a concentration of 1280 µg/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (MHIIB) to achieve a range of final concentrations (e.g., 64 µg/mL to 0.06 µg/mL). Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in saline. Dilute this suspension in MHIIB so that the final inoculum in each well will be approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the diluted bacterial inoculum to each well (except the sterility control).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Mechanism of Action and Resistance Pathways
Caption: this compound's mechanism of action and key bacterial resistance pathways.
References
- 1. What is the mechanism of this compound Aspartate? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound [drugcentral.org]
- 7. Resistance Mutations in gyrA and parC are Common in Escherichia Communities of both Fluoroquinolone-Polluted and Uncontaminated Aquatic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. The role of gyrA and parC mutations in fluoroquinolones-resistant Pseudomonas aeruginosa isolates from Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prevalence of gyrA, gyrB, parC, and parE Mutations in Clinical Isolates of Streptococcus pneumoniae with Decreased Susceptibilities to Different Fluoroquinolones and Originating from Worldwide Surveillance Studies during the 1997-1998 Respiratory Season - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selection of antibiotic-resistant bacterial mutants: allelic diversity among fluoroquinolone-resistant mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selection of Streptococcus pneumoniae Mutants Having Reduced Susceptibility to Moxifloxacin and Levofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mutations in the gyrA, parC, and mexR genes provide functional insights into the fluoroquinolone-resistant Pseudomonas aeruginosa isolated in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bacterial Multidrug Efflux Pumps at the Frontline of Antimicrobial Resistance: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modes and Modulations of Antibiotic Resistance Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advances in the Discovery of Efflux Pump Inhibitors as Novel Potentiators to Control Antimicrobial-Resistant Pathogens [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. journals.asm.org [journals.asm.org]
- 19. biorxiv.org [biorxiv.org]
- 20. youtube.com [youtube.com]
- 21. This compound [Susceptibility] by Minimum inhibitory concentration (MIC) - 303-8 - LOINC [findacode.com]
- 22. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analysis of Lomefloxacin Degradation Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analysis of lomefloxacin and its degradation products. The protocols are designed to be readily implemented in a laboratory setting for quality control, stability testing, and research purposes.
Introduction
This compound is a fluoroquinolone antibiotic susceptible to degradation under various conditions, including exposure to light, oxidizing agents, and extreme pH.[1][2][3] Regulatory bodies, such as those following ICH guidelines, require that stability-indicating analytical methods be developed and validated to ensure the quality, safety, and efficacy of pharmaceutical products.[4][5][6][7] These methods must be able to separate and quantify the active pharmaceutical ingredient (API) from its potential degradation products.[8] This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Zone Electrophoresis (CZE) for the analysis of this compound and its degradants.
Forced Degradation Studies
Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods.[4][5][6][7] These studies involve subjecting the drug to stress conditions that are more severe than accelerated stability testing to generate degradation products.[4][5]
Experimental Protocol: Forced Degradation of this compound
This protocol outlines the conditions for inducing the degradation of this compound.
1. Preparation of this compound Stock Solution:
-
Accurately weigh and dissolve this compound hydrochloride in a suitable solvent (e.g., methanol or water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).[9]
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat the mixture at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 24-48 hours).[4][5]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Maintain at room temperature or heat gently for a set time.[4][5]
-
Oxidative Degradation: Treat the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature, protected from light, for up to 72 hours.[9][10]
-
Thermal Degradation: Expose the solid drug substance or a solution to dry heat (e.g., 60-80°C) for an extended period.[4][5]
-
Photodegradation: Expose a solution of this compound to a light source providing both UV and visible light, as per ICH Q1B guidelines.[3][5][6] The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours per square meter.[5]
3. Sample Neutralization and Dilution:
-
After the specified stress period, cool the samples to room temperature.
-
Neutralize the acidic and basic solutions with an equimolar amount of base or acid, respectively.
-
Dilute the stressed samples with the mobile phase or appropriate buffer to a suitable concentration for analysis.
4. Analysis:
-
Analyze the stressed samples using the analytical methods described below to identify and quantify the degradation products.
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[4][5]
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of this compound and its degradation products.[9][10]
This protocol is adapted from a validated method for the analysis of this compound and its oxidation products.[9][10]
Chromatographic Conditions:
-
Column: Kinetex 5u XB-C18 100A (250 x 4.6 mm, 5 µm particle size) or equivalent.[9][10]
-
Mobile Phase: Isocratic elution with a mixture of 0.05 M phosphate buffer (pH 3.20, adjusted with o-phosphoric acid) and acetonitrile (87:13 v/v).[9][10]
-
Flow Rate: 1.0 mL/min.[9]
-
Injection Volume: 10 µL.[9]
-
Detection: UV detector at 280 nm.[10]
-
Analysis Time: 55 minutes.[9]
Method Validation Parameters: The following table summarizes typical validation parameters for an HPLC method for this compound, which should be established for each degradation product to be quantified.
| Parameter | Typical Value for this compound |
| Linearity Range | 0.05–0.18 mg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~3.87 µg/mL |
| Limit of Quantitation (LOQ) | ~8.93 µg/mL |
| Accuracy (% Recovery) | 94.4–108.6% |
| Precision (% RSD) | < 2% |
Data synthesized from multiple sources for illustrative purposes.[11]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification and structural elucidation of degradation products.[1][3]
This protocol provides a general framework for the identification of this compound degradation products.
Liquid Chromatography Conditions:
-
Column: A C18 column suitable for LC-MS analysis (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).[12]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic compounds.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 2-10 µL.
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS Analyzer: Time-of-Flight (TOF) or Ion Trap for accurate mass measurements and MSn fragmentation studies.[3]
-
Data Acquisition: Full scan mode to detect all potential degradation products, followed by tandem MS (MS/MS) on the detected ions to obtain fragmentation patterns for structural elucidation.
Data Presentation: this compound and its Potential Degradation Products
The following table summarizes the mass-to-charge ratios (m/z) of this compound and some of its reported degradation products.
| Compound | Molecular Formula | [M+H]⁺ (m/z) | Degradation Pathway |
| This compound | C₁₇H₁₉F₂N₃O₃ | 352.1418 | - |
| DP1 | C₁₇H₂₁F₂N₃O₄ | 386.1528 | Hydroxylation |
| DP2 | C₁₆H₁₇F₂N₃O₃ | 338.1262 | N-dealkylation |
| DP3 | C₁₅H₁₄F₂N₂O₃ | 310.0972 | Piperazine ring opening |
| DP4 | C₁₇H₁₇F₂N₃O₂ | 334.1316 | Decarboxylation |
| DP5 | C₁₃H₁₂F₂N₂O₃ | 285.0843 | Cleavage of quinolone moiety |
Note: The specific degradation products formed will depend on the stress conditions applied. The m/z values are theoretical and should be confirmed by high-resolution mass spectrometry.[1][2][3]
Capillary Zone Electrophoresis (CZE)
CZE offers an alternative separation technique with high efficiency and low solvent consumption.[11]
This protocol is based on a validated method for the analysis of this compound in the presence of its degradation products.[11]
Electrophoretic Conditions:
-
Capillary: Fused silica capillary, 75 µm internal diameter, 35 cm total length.[11]
-
Running Buffer: 25 mM H₃PO₄-NaOH buffer (pH 8.5).[11]
-
Applied Voltage: 12 kV.[11]
-
Temperature: 25°C.[11]
-
Injection: Hydrodynamic injection.
-
Detection: UV detector at 254 nm.[11]
-
Internal Standard: Flumequine can be used as an internal standard.[11]
Method Validation Parameters:
| Parameter | Typical Value for this compound |
| Linearity Range | 10–60 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 3.87 µg/mL |
| Limit of Quantitation (LOQ) | 8.93 µg/mL |
| Accuracy (% Recovery) | 94.4–108.6% |
Data from a validated method for this compound.[11]
Visualizations
This compound Degradation Workflow
The following diagram illustrates the general workflow for the analysis of this compound degradation products.
Proposed Oxidative Degradation Pathway of this compound
The following diagram illustrates a plausible degradation pathway of this compound under oxidative stress, primarily involving attacks on the piperazine ring and the quinolone structure.[1][2]
Conclusion
The analytical methods presented provide a comprehensive framework for the analysis of this compound and its degradation products. The HPLC and CZE methods are suitable for routine quality control and stability testing, while LC-MS is indispensable for the identification and structural elucidation of unknown degradants. Proper validation of these methods in accordance with ICH guidelines is crucial to ensure the reliability of the data generated. The provided protocols and visualizations serve as a valuable resource for researchers and professionals in the pharmaceutical industry.
References
- 1. Spectroscopic study of degradation products of ciprofloxacin, norfloxacin and this compound formed in ozonated wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficient degradation of this compound by Co-Cu-LDH activating peroxymonosulfate process: Optimization, dynamics, degradation pathway and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of the impurity profile of photodegradation in this compound hydrochloride ear drops using liquid chromatography combined with ion trap/time-of-flight mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. scispace.com [scispace.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Development and Validation of Stability-Indicating HPLC Methods for the Estimation of this compound and Balofloxacin Oxidation Process under ACVA, H2O2, or KMnO4 Treatment. Kinetic Evaluation and Identification of Degradation Products by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Validation of Stability-Indicating HPLC Methods for the Estimation of this compound and Balofloxacin Oxidation Process under ACVA, H2O2, or KMnO4 Treatment. Kinetic Evaluation and Identification of Degradation Products by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Lomefloxacin solubility in laboratory solvents
Welcome to the technical support center for improving lomefloxacin solubility in laboratory settings. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound hydrochloride in common laboratory solvents?
A1: The solubility of this compound hydrochloride can vary depending on the solvent and temperature. Here is a summary of reported solubility data:
| Solvent | Concentration (mg/mL) | Conditions | Citation |
| Water | ~6 | 25°C | [1] |
| Phosphate-Buffered Saline (PBS) | ~2 | pH 7.2 | [2] |
| Dimethyl Sulfoxide (DMSO) | ~1 | - | [1][2] |
| Ethanol | Insoluble | - | [1] |
Q2: How does pH affect the solubility of this compound?
A2: this compound is an amphoteric compound, meaning its solubility is pH-dependent. Generally, its solubility is higher in acidic conditions. For instance, the solubility of similar fluoroquinolones like levofloxacin has been shown to increase as the pH decreases from 8.0 to 3.0.
Q3: I am having trouble dissolving this compound in my desired solvent. What can I do?
A3: If you are encountering issues with this compound solubility, consider the following troubleshooting steps:
-
Adjust the pH: Lowering the pH of your aqueous solution can significantly improve solubility.
-
Gentle Warming: For aqueous solutions, gentle warming can aid dissolution.[1]
-
Use Fresh Solvents: When using organic solvents like DMSO, ensure they are fresh and not moisture-absorbent, as this can reduce solubility.[1]
-
Consider Solubility Enhancement Techniques: If simple dissolution is insufficient, explore methods like forming inclusion complexes with cyclodextrins or preparing solid dispersions.
Q4: What are cyclodextrins and how can they improve this compound solubility?
A4: Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules, like this compound, within their hydrophobic inner cavity. This forms an inclusion complex that has improved aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to be effective in enhancing the solubility of this compound.[3][4]
Q5: What is a solid dispersion and how can it enhance this compound solubility?
A5: A solid dispersion is a system where a poorly soluble drug is dispersed in a solid hydrophilic carrier. This formulation can improve the dissolution rate and bioavailability of the drug. Common methods for preparing solid dispersions include solvent evaporation and fusion (melting). While specific studies on this compound solid dispersions are not extensively detailed in the provided results, this is a widely used technique for improving the solubility of poorly water-soluble drugs.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation upon standing | The solution is supersaturated or the storage conditions are not optimal. | Prepare fresh solutions daily, especially for aqueous buffers.[2] Store stock solutions at -20°C or -80°C in an appropriate solvent to improve stability. |
| Incomplete dissolution | The concentration exceeds the solubility limit in the chosen solvent and conditions. | Verify the solubility limits from the table above. Try adjusting the pH to be more acidic for aqueous solutions. Consider using a different solvent or a solubility enhancement technique. |
| Variability in solubility results | Inconsistent experimental conditions such as temperature, pH, or solvent purity. | Standardize your protocol. Ensure consistent temperature control, accurate pH measurement, and use high-purity, fresh solvents for all experiments. |
| Cloudy solution after adding this compound to media | The drug may be degrading or reacting with components in the media. | Check the chemical compatibility of this compound with your media components. Ensure the pH of the final solution is within a range where this compound is stable and soluble. |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol describes the formation of a this compound hydrochloride inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) using the solvent evaporation method.[3][4]
Materials:
-
This compound Hydrochloride
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Methanol
-
Stir plate and stir bar
-
Water bath or rotary evaporator
Procedure:
-
Calculate the required amounts of this compound HCl and HP-β-CD for a 1:1 molar ratio.
-
Dissolve the calculated amount of this compound HCl in methanol with constant stirring.
-
In a separate container, dissolve the HP-β-CD in methanol.
-
Slowly add the this compound HCl solution to the HP-β-CD solution while continuously stirring.
-
Continue stirring the mixture to ensure complete complex formation.
-
Evaporate the solvent using a water bath set to 40-45°C or a rotary evaporator until a dry powder is obtained.[3]
-
Collect the resulting powder, which is the this compound-HP-β-CD inclusion complex.
Protocol 2: General Method for Preparing a this compound Solid Dispersion
This protocol provides a general outline for preparing a solid dispersion of this compound using the solvent evaporation technique. The choice of carrier and drug-to-carrier ratio would need to be optimized for specific applications.
Materials:
-
This compound Hydrochloride
-
Hydrophilic carrier (e.g., PVP, PEG)
-
Organic solvent (e.g., chloroform, methanol)
-
Stir plate and stir bar
-
Rotary evaporator or vacuum oven
Procedure:
-
Select an appropriate hydrophilic carrier and determine the desired drug-to-carrier ratio.
-
Dissolve both the this compound HCl and the carrier in a suitable organic solvent.
-
Ensure complete dissolution of both components with stirring.
-
Evaporate the solvent using a rotary evaporator or by drying in a vacuum oven at a low temperature to avoid degradation of the drug and carrier.
-
Once the solvent is completely removed, a solid mass will be formed.
-
Collect the solid dispersion, and if necessary, sieve it to obtain a uniform powder.
References
Lomefloxacin In Vitro Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing lomefloxacin concentrations for in vitro experiments. It includes troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address specific challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in bacteria?
This compound is a fluoroquinolone antibiotic that targets bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound disrupts essential cellular processes, leading to double-stranded DNA breaks and ultimately bacterial cell death. In Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in Gram-positive bacteria.[1]
Q2: What is the mechanism of this compound's toxicity in mammalian cells?
In mammalian cells, this compound can induce cytotoxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress.[2][3] This oxidative stress can disrupt the mitochondrial membrane potential, a key event in the intrinsic apoptosis pathway.[2][3] this compound has also been shown to cause cell cycle arrest in the S and G2/M phases and, particularly under UVA radiation, can lead to the stabilization and activation of the p53 tumor suppressor protein, which can trigger apoptosis.[2][4]
Q3: How should I prepare and store a this compound stock solution?
This compound hydrochloride is slightly soluble in water and practically insoluble in alcohol. For in vitro experiments, it is commonly dissolved in dimethyl sulfoxide (DMSO) at a concentration of 1-4 mg/mL or in a sterile aqueous buffer like PBS (pH 7.2) at approximately 2 mg/mL.[5][6][7] It is recommended to prepare fresh aqueous solutions daily. DMSO stock solutions can be stored at -20°C for up to a month, though it's advisable to aliquot to avoid repeated freeze-thaw cycles.[6] this compound is sensitive to light, so solutions should be protected from light exposure.[8]
Q4: What are the typical effective concentrations of this compound against bacteria in vitro?
The effective concentration of this compound, expressed as the Minimum Inhibitory Concentration (MIC), varies depending on the bacterial species. Generally, it is highly active against many Gram-negative bacteria and moderately active against some Gram-positive bacteria. The MIC90 (the concentration required to inhibit 90% of isolates) is a common measure of its activity.
Data Presentation
This compound Antibacterial Activity
| Bacterial Species | MIC90 (µg/mL) |
| Enterobacteriaceae | ≤0.5 - <2 |
| Pseudomonas aeruginosa | 4 |
| Staphylococcus aureus (including MRSA) | 1 |
| Streptococcus pneumoniae | 8 |
| Haemophilus influenzae | ≤0.06 - 0.1 |
| Neisseria gonorrhoeae | ≤0.06 - 0.1 |
| Enterococcus faecalis | 8 |
Note: MIC values can vary between studies and bacterial strains.
This compound Cytotoxicity in Mammalian Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Incubation Time (hours) |
| COLO829 | Human Melanoma | 510 | 24 |
| 330 | 48 | ||
| 250 | 72 | ||
| A431 | Human Squamous Carcinoma | ~100 (causes ~30% reduction in cell number) | 24 |
| Normal Human Epidermal Melanocytes | Normal Human Melanocytes | 750 | 24 |
| HeLaS3 | Human Cervical Carcinoma | No effect at concentrations up to 100 µM | 24 |
Note: IC50 values are highly dependent on the cell line and experimental conditions.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific bacterium.
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.
-
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight on an appropriate agar plate.
-
Select several colonies and suspend them in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL. This results in a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.
-
Include a growth control well (bacteria in MHB without this compound) and a sterility control well (MHB only).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include untreated control wells (cells with medium only) and blank wells (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization of Formazan:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the untreated control cells.
-
The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.
-
Troubleshooting Guides
MIC Assay Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No bacterial growth in the growth control well. | Inoculum was not viable or was too dilute. | Use a fresh bacterial culture. Ensure the inoculum density is standardized correctly using a McFarland standard. |
| Bacterial growth in the sterility control well. | Contamination of the medium or microtiter plate. | Use sterile techniques and pre-sterilized materials. Check the sterility of the MHB. |
| Inconsistent results between replicates. | Inaccurate pipetting of this compound or inoculum. Inconsistent incubation conditions. | Calibrate pipettes regularly. Ensure thorough mixing of solutions. Use a calibrated incubator and ensure even temperature distribution. |
| This compound activity appears lower than expected. | The pH of the medium is acidic. This compound has degraded due to light exposure. | The activity of this compound can be lower in acidic conditions. Ensure the pH of the Mueller-Hinton Broth is within the recommended range (7.2-7.4). Protect this compound stock solutions and prepared plates from light. |
MTT Assay Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background absorbance in blank wells. | Contamination of the medium or reagents. Phenol red in the medium can interfere. | Use sterile, high-quality reagents. Consider using a phenol red-free medium for the assay. |
| Low absorbance readings in all wells. | Cell seeding density is too low. Incubation time with MTT is too short. Cells are not healthy. | Optimize cell seeding density for your specific cell line. Increase the incubation time with MTT (check for formazan crystal formation under a microscope). Ensure cells are in the exponential growth phase and handled gently. |
| Incomplete solubilization of formazan crystals. | Insufficient volume or strength of the solubilizing agent. Insufficient mixing. | Ensure the volume of the solubilizing agent is adequate. Increase the mixing time or use an orbital shaker. Ensure the solubilizing agent is appropriate for your cell type. |
| This compound appears to increase absorbance at certain concentrations. | The compound may be directly reducing the MTT, or it could be causing an increase in cellular metabolic activity as a stress response before cell death. | Run a control with this compound in cell-free medium with MTT to check for direct reduction. Observe cell morphology under a microscope to assess cell health. Consider using a different viability assay (e.g., neutral red uptake or LDH release) to confirm results. |
Mandatory Visualizations
Caption: Mechanism of this compound in Bacteria.
Caption: this compound-Induced Apoptosis in Mammalian Cells.
Caption: Workflow for MIC Determination.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound Induces Oxidative Stress and Apoptosis in COLO829 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The phototumorigenic fluoroquinolone, this compound, photosensitises p53 accumulation and transcriptional activity in human skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical limitations of in vitro testing of microorganism susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical limitations of in vitro testing of microorganism susceptibility. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Lomefloxacin Photodegradation Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of lomefloxacin under UV exposure.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound when exposed to UV light?
A1: Under UV-A exposure (310-360 nm) in a phosphate-buffered saline (PBS) solution (pH 7.4), this compound primarily decomposes into two main photoproducts.[1] This process involves the loss of the fluorine atom at the C-8 position and a partial breakdown of the piperazine ring.[1] The identified products are:
-
AEA: 1-ethyl-6-fluoro-1,4-dihydro-7-(2-aminoethyl-amino)-4-oxo-3-quinolinecarboxylic acid[1]
-
APA: 1-ethyl-6-fluoro-1,4-dihydro-7-(2-aminopropyl-amino)-4-oxo-3-quinolinecarboxylic acid[1]
In aqueous solutions containing chloride ions, a chlorine derivative has also been reported as a major photodegradation product.[2] Additionally, under conditions that promote oxidative stress, such as in the presence of photocatalysts or ozonation, a more complex mixture of up to 27 degradation products has been identified, indicating that the degradation pathway is highly dependent on the experimental conditions.[3][4]
Q2: What is the general mechanism of this compound photodegradation?
A2: The photodegradation of this compound can proceed through several mechanisms, primarily involving direct photolysis and indirect photo-oxidation initiated by reactive oxygen species (ROS).[5]
-
Direct Photolysis: this compound absorbs UV radiation, leading to an excited state. This excited molecule can then undergo chemical transformations, such as defluorination and cleavage of the piperazine ring.[1]
-
Indirect Photo-oxidation: In the presence of photosensitizers or photocatalysts (like TiO₂), UV light can generate highly reactive species such as hydroxyl radicals (•OH), superoxide radicals (•O₂⁻), and sulfate radicals (SO₄•⁻) (in the presence of persulfate).[6][7] These radicals readily attack the this compound molecule, primarily at the piperazine and quinolone rings, leading to its degradation.[3][4][8]
Q3: My this compound degradation is slower than expected. What are the potential reasons?
A3: Several factors can influence the rate of this compound photodegradation. If you are observing a slower-than-expected degradation rate, consider the following:
-
pH of the solution: The photodegradation rate of this compound is significantly affected by pH. It is most unstable in the pH range of 5.08-9.40 and relatively more stable at pH values between 2.02-5.08 and 9.40-11.10.[2] Ensure your experimental pH is within the optimal range for degradation if that is your goal.
-
Presence of quenching species: Certain ions and organic matter can act as scavengers for reactive oxygen species, thereby inhibiting the degradation process. For example, chloride ions (Cl⁻) can react with hydroxyl and sulfate radicals, reducing their availability to degrade this compound.[6] Humic acid can also capture these radicals, hindering the degradation.[6]
-
UV lamp intensity and wavelength: The energy and wavelength of the UV source are critical. This compound is susceptible to UV-A radiation (310-360 nm).[1] A lower intensity or a wavelength outside the optimal absorption range of this compound will result in a slower degradation rate.
-
Initial concentration of this compound: Higher initial concentrations may require longer irradiation times to achieve the same percentage of degradation.
-
Solvent composition: The dielectric constant of the solution can affect the degradation rate, with a higher dielectric constant leading to an increased rate constant.[2]
Troubleshooting Guides
Issue 1: Poor reproducibility of degradation kinetics.
| Possible Cause | Troubleshooting Step |
| Inconsistent pH | Buffer your solutions and verify the pH before and after each experiment. The degradation rate of this compound is highly pH-dependent.[2] |
| Fluctuations in UV lamp output | Allow the UV lamp to warm up and stabilize before starting the experiment. Use a radiometer to check the lamp intensity before each run. |
| Temperature variations | Conduct experiments in a temperature-controlled environment. While UV is the primary driver, temperature can influence reaction kinetics. |
| Contaminants in the solvent or reagents | Use high-purity solvents and reagents. Trace impurities can act as photosensitizers or quenchers, affecting the reaction rate. |
Issue 2: Difficulty in identifying degradation products.
| Possible Cause | Troubleshooting Step |
| Low concentration of degradation products | Concentrate your sample before analysis using techniques like solid-phase extraction (SPE). |
| Co-elution of peaks in HPLC | Optimize your HPLC method. Adjust the mobile phase composition, gradient, flow rate, or column temperature. Consider using a different column chemistry.[9] |
| Insensitive analytical method | Use a more sensitive detector, such as a mass spectrometer (MS), which can also provide structural information for identification. UHPLC-MS/MS is a powerful tool for this purpose.[9] |
| Degradation products are unstable | Analyze the samples immediately after the experiment or store them at low temperatures and protected from light to prevent further degradation. |
Experimental Protocols
Protocol 1: Photodegradation of this compound in Aqueous Solution
-
Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or water. Prepare the working solution by diluting the stock solution in a buffered aqueous solution (e.g., phosphate buffer, pH 7.4) to the desired concentration (e.g., 10 µg/mL).[1][2]
-
Photoreactor Setup: Place a specific volume of the this compound solution (e.g., 100 mL) in a quartz vessel.[7] Use a suitable UV lamp (e.g., UV-A lamp with a peak wavelength of 365 nm or a xenon lamp).[5][7] The lamp can be positioned above or immersed in the solution.[10] Ensure the setup is in a light-proof chamber to avoid interference from ambient light.
-
Irradiation: Before turning on the lamp, take a "time zero" sample. Start the irradiation and maintain constant stirring.
-
Sampling: Withdraw aliquots of the solution at predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes).
-
Sample Analysis: Analyze the samples immediately or store them appropriately. Use a validated HPLC method to determine the concentration of the remaining this compound and to detect the formation of degradation products.[2][9]
Protocol 2: Identification of Degradation Products using HPLC-MS/MS
-
Sample Preparation: Use the samples collected from the photodegradation experiment. If necessary, concentrate the samples.
-
Chromatographic Separation: Inject the sample into an HPLC system equipped with a suitable column (e.g., C18).[9] Use a gradient elution program with a mobile phase consisting of, for example, acetonitrile and water with a modifier like formic acid to achieve good separation.
-
Mass Spectrometric Detection: Couple the HPLC system to a mass spectrometer. Acquire data in both full scan mode to identify the molecular ions of the parent drug and its degradation products, and in product ion scan (MS/MS) mode to obtain fragmentation patterns for structural elucidation.[9]
-
Data Analysis: Compare the mass spectra and fragmentation patterns of the unknown peaks with those of the parent this compound molecule and with data from the literature to propose the structures of the degradation products.
Quantitative Data Summary
Table 1: Factors Influencing this compound Degradation Rate
| Factor | Effect on Degradation Rate | Reference |
| pH | Most unstable at pH 5.08-9.40 | [2] |
| Ionic Strength | Positively correlated | [2] |
| Dielectric Constant | Positively correlated | [2] |
| Chloride Ions (Cl⁻) | Can be inhibitory | [6] |
| Humic Acid | Can be inhibitory | [6] |
| Photocatalyst (e.g., Au/TiO₂) | Enhances degradation | [7] |
Table 2: Examples of this compound Degradation Efficiency
| Conditions | Degradation Efficiency | Time | Reference |
| 10 µg/mL this compound in PBS (pH 7.4), UV-A (310-360 nm) | >50% | 10 min | [1] |
| 10 mg/L this compound, Au/TiO₂ catalyst, pH 5 | 90.5% | Not specified | [7] |
| 10 mg/L this compound, Au/TiO₂ catalyst, pH 3 | 76.8% | 60 min | [7] |
Visualizations
Caption: this compound degradation pathways under UV exposure.
Caption: Experimental workflow for studying this compound photodegradation.
References
- 1. Photochemical decomposition of this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Study on photodegradation kinetics of this compound hydrochloride aqueous solution] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spectroscopic study of degradation products of ciprofloxacin, norfloxacin and this compound formed in ozonated wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Changes in the Oxidation-Reduction State of Human Dermal Fibroblasts as an Effect of this compound Phototoxic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic degradation of this compound by photo-assisted persulfate activation on natural hematite: Performance and mechanism [ccspublishing.org.cn]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Development and Validation of Stability-Indicating HPLC Methods for the Estimation of this compound and Balofloxacin Oxidation Process under ACVA, H2O2, or KMnO4 Treatment. Kinetic Evaluation and Identification of Degradation Products by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Minimizing Lomefloxacin degradation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of lomefloxacin in stock solutions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the preparation, storage, and use of this compound stock solutions.
1. Stock Solution Preparation
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound hydrochloride is soluble in several solvents. For a high concentration stock solution, Dimethyl Sulfoxide (DMSO) is a common choice, with a solubility of approximately 1 mg/mL.[1] For experiments where an organic solvent is not desirable, aqueous buffers can be used. This compound hydrochloride is soluble in PBS (pH 7.2) at approximately 2 mg/mL.[1] Methanol can also be used as a solvent.
Q2: How do I prepare a this compound stock solution in DMSO?
A2: To prepare a 1 mg/mL stock solution, dissolve this compound hydrochloride crystalline solid in DMSO. It is recommended to purge the solvent with an inert gas before use.[1] For cell culture experiments, ensure the final concentration of DMSO in the medium is less than 0.5% to avoid cytotoxicity.
Q3: Can I prepare a stock solution in water or a buffer?
A3: Yes, you can prepare an organic solvent-free aqueous solution by directly dissolving this compound hydrochloride in aqueous buffers.[1] For example, the solubility in PBS (pH 7.2) is about 2 mg/mL.[1]
Q4: Should I sterilize my this compound stock solution?
A4: For applications requiring sterility, such as cell culture, it is advisable to filter-sterilize the stock solution through a 0.22 µm syringe filter. Choose a filter material compatible with your chosen solvent (e.g., PTFE for DMSO).
2. Storage and Stability
Q5: How should I store the solid this compound hydrochloride?
A5: The solid, crystalline form of this compound hydrochloride is stable for at least four years when stored at -20°C.[1]
Q6: What is the stability of this compound in a DMSO stock solution?
A6: When stored at -20°C, a this compound stock solution in DMSO is stable for at least one month. For longer-term storage (up to a year), it is recommended to store the solution at -80°C and avoid repeated freeze-thaw cycles by preparing aliquots.
Q7: How long can I store an aqueous stock solution of this compound?
A7: It is not recommended to store aqueous solutions of this compound for more than one day.[1] this compound is known to be unstable in dilute aqueous solutions, especially when exposed to light.[2]
Q8: My this compound solution has changed color. Is it still usable?
A8: A color change may indicate degradation. It is best to discard the solution and prepare a fresh one. This compound is particularly sensitive to light, which can cause it to degrade.
3. Degradation Issues
Q9: What are the main factors that cause this compound to degrade in solution?
A9: The primary factors contributing to this compound degradation are:
-
Light: this compound is highly photosensitive and degrades upon exposure to light, particularly UV-A radiation. This photodegradation is a significant concern for dilute aqueous solutions.
-
pH: The rate of photodegradation is notably affected by the pH of the solution. This compound is most unstable in the pH range of 5.08-9.40.
-
Temperature: Elevated temperatures can accelerate the degradation of this compound.
-
Oxidizing Agents: this compound can be degraded by oxidizing agents such as hydrogen peroxide (H₂O₂).
Q10: How can I minimize the degradation of my this compound stock solution?
A10: To minimize degradation:
-
Protect from light: Always store this compound solutions in amber vials or wrap the container with aluminum foil to protect it from light.
-
Control pH: If preparing aqueous solutions, use a buffer that maintains the pH in a more stable range (pH 2.02-5.08 or 9.40-11.10).
-
Store at low temperatures: Store stock solutions at -20°C or -80°C.
-
Prepare fresh: Prepare aqueous solutions fresh for each experiment and do not store them for more than a day.[1]
-
Use antioxidants: For some applications, the addition of an antioxidant may help to reduce oxidative degradation, but this should be validated for your specific experimental setup.
Q11: I am seeing unexpected results in my experiments. Could it be due to this compound degradation?
A11: Yes, degradation of this compound can lead to a decrease in its effective concentration and the formation of byproducts with different biological activities, potentially leading to inconsistent or erroneous experimental results. It is crucial to handle and store this compound stock solutions properly to ensure their integrity. If you suspect degradation, it is recommended to prepare a fresh stock solution and repeat the experiment.
Quantitative Data on this compound Degradation
The following tables summarize the degradation of this compound under various conditions.
Table 1: Effect of Temperature on Oxidative Degradation of this compound in Aqueous and Methanolic Solutions
| Solvent | Temperature (°C) | Incubation Time (h) | Degradation (%) |
| Aqueous | 40 | 96 | 14.28 |
| Aqueous | 50 | 72 | 43.96 |
| Aqueous | 60 | 36 | 34.17 |
| Methanolic | 40 | 216 | 20.62 |
| Methanolic | 50 | 96 | 36.76 |
| Methanolic | 60 | 48 | 38.55 |
Data from forced degradation studies using 4,4′-azobis(4-cyanopentanoic acid) (ACVA) as an oxidizing agent.[1]
Table 2: pH-Dependent Stability of this compound in Aqueous Solution
| pH Range | Stability |
| 2.02 - 5.08 | Relatively Stable |
| 5.08 - 9.40 | Most Unstable |
| 9.40 - 11.10 | Relatively Stable |
Based on photodegradation kinetic studies.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (1 mg/mL in DMSO)
Materials:
-
This compound hydrochloride (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (e.g., argon or nitrogen)
-
Sterile, amber microcentrifuge tubes or vials
-
0.22 µm syringe filter (PTFE membrane)
-
Sterile syringe
Procedure:
-
Weigh the desired amount of this compound hydrochloride in a sterile, light-protected container.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 1 mg/mL.
-
Purge the vial with an inert gas to remove oxygen.
-
Vortex the solution until the this compound is completely dissolved.
-
For sterile applications, draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile, amber vial.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
1. Preparation of this compound Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
For the study, dilute the stock solution to a working concentration (e.g., 100 µg/mL) with the appropriate solvent for each stress condition.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the this compound working solution and 0.1 N HCl.
-
Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the this compound working solution and 0.1 N NaOH.
-
Incubate at 60°C and sample at specified time points.
-
Neutralize the samples with 0.1 N HCl and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the this compound working solution and 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature and protect it from light.
-
Sample at specified time points and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the this compound working solution in a temperature-controlled oven at a high temperature (e.g., 80°C).
-
Sample at specified time points and dilute with the mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose the this compound working solution to a light source that provides both UV and visible light (e.g., a photostability chamber).
-
Simultaneously, keep a control sample protected from light at the same temperature.
-
Sample both the exposed and control solutions at specified time points and dilute with the mobile phase for HPLC analysis.
-
3. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Quantify the amount of remaining this compound and the formation of any degradation products.
Protocol 3: Stability-Indicating HPLC Method for this compound
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer and an organic solvent. A common mobile phase is a mixture of 0.025 M phosphoric acid and acetonitrile (87:13 v/v). Another option is water, acetonitrile, and triethylamine (80:20:0.3 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 288 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution of this compound to determine its retention time and peak area.
-
Inject the samples from the forced degradation study.
-
Monitor the chromatograms for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent this compound peak.
Visualizations
Caption: this compound degradation pathways under different stress conditions.
Caption: Experimental workflow for a this compound forced degradation study.
References
Addressing Lomefloxacin cross-resistance with other fluoroquinolones
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals investigating cross-resistance between lomefloxacin and other fluoroquinolone antibiotics.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is fluoroquinolone cross-resistance?
A: Fluoroquinolone cross-resistance occurs when a bacterial strain develops resistance to one fluoroquinolone, such as this compound, and as a result, becomes resistant to other fluoroquinolones as well.[1][2] This phenomenon is common because different fluoroquinolones share similar mechanisms of action and are often affected by the same bacterial resistance mechanisms.[3][4] Therefore, a mutation or efflux system that confers resistance to one drug in the class can often confer resistance to others.[2]
Q2: What are the primary mechanisms of resistance to this compound and other fluoroquinolones?
A: There are two predominant mechanisms of fluoroquinolone resistance in bacteria:
-
Alterations in Drug Targets: Mutations occur in the genes encoding the target enzymes, DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[5][6][7] These mutations, typically within a specific region called the Quinolone Resistance-Determining Region (QRDR), reduce the binding affinity of fluoroquinolones to the enzyme-DNA complex, rendering the drugs less effective.[8][9] DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is often the primary target in Gram-positive organisms.[3][10]
-
Reduced Intracellular Drug Concentration: This is achieved primarily through the overexpression of multidrug resistance (MDR) efflux pumps, which actively transport fluoroquinolones out of the bacterial cell.[5][7][8] Reduced drug accumulation can also be caused by decreased permeability of the outer membrane due to alterations in porin channels.[8][9]
A third, less common mechanism involves plasmid-mediated quinolone resistance (PMQR) genes, such as qnr genes or those encoding antibiotic-modifying enzymes.[8]
Q3: If a bacterial strain is resistant to this compound, will it be resistant to all other fluoroquinolones?
A: Not necessarily, but it is highly likely. Cross-resistance is common, and strains resistant to one quinolone are often cross-resistant to others.[2] However, the level of resistance can vary between different fluoroquinolones. For instance, a specific gyrA mutation might cause a 16-fold increase in the Minimum Inhibitory Concentration (MIC) for this compound but only an 8-fold increase for ciprofloxacin.[3] Similarly, some efflux pumps are more effective at exporting certain fluoroquinolones (e.g., more hydrophilic ones) than others.[11] For routine susceptibility testing, some fluoroquinolones like ofloxacin can serve as class representatives to predict susceptibility to other agents in the class.[1]
Q4: What is the role of efflux pumps in mediating cross-resistance?
A: Many efflux pumps have broad substrate specificity, meaning they can recognize and expel a wide range of structurally unrelated compounds, including various fluoroquinolones.[5] Overexpression of a single pump, such as AcrAB-TolC in E. coli or MexAB-OprM in P. aeruginosa, can therefore confer low-to-moderate level resistance to this compound, ciprofloxacin, norfloxacin, and others simultaneously.[8] This efflux-mediated resistance is a significant contributor to multidrug resistance (MDR) phenotypes.[5][12]
Q5: How do mutations in DNA gyrase (gyrA) and topoisomerase IV (parC) cause cross-resistance?
A: The Quinolone Resistance-Determining Regions (QRDRs) in gyrA and parC are where fluoroquinolones bind. A single amino acid substitution in this region, such as at Ser-83 or Asp-87 in GyrA of E. coli, can reduce the binding affinity for the entire class of fluoroquinolone drugs.[9][13] While the magnitude of the effect may differ between drugs, the mutation generally reduces susceptibility to all of them. High-level resistance often requires the accumulation of multiple mutations, for instance, in both gyrA and parC.[8][14][15]
Section 2: Troubleshooting Experimental Results
Q1: My MIC for this compound is high. How do I determine the resistance mechanism?
A: A high MIC indicates resistance. To dissect the mechanism, a stepwise approach is recommended.
-
Rule out/in Efflux: Perform an MIC assay with and without a known efflux pump inhibitor (EPI). A significant (≥4-fold) reduction in the this compound MIC in the presence of the EPI suggests efflux pump overexpression is contributing to resistance.
-
Investigate Target Mutations: If the MIC remains high even with an EPI, or if you want to check for additional mechanisms, sequence the QRDRs of the gyrA and parC genes. Compare the sequences to a susceptible reference strain to identify resistance-conferring mutations.
-
Consider Combined Mechanisms: High-level resistance often results from a combination of both efflux pump overexpression and target site mutations.[7]
Q2: I suspect efflux pump overexpression. How can I confirm this?
A: The standard method is to determine the MIC of this compound (and other fluoroquinolones) in the presence and absence of an efflux pump inhibitor (EPI).[12] Commonly used broad-spectrum EPIs include Phenylalanine-Arginine β-Naphthylamide (PAβN) and Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP).[16][17] A four-fold or greater decrease in the MIC when the EPI is added is considered strong evidence of efflux activity.[12] More advanced methods include real-time efflux assays using fluorescent substrates like ethidium bromide or direct measurement of intracellular antibiotic concentration using mass spectrometry.[16][18][19]
Q3: My MIC values remain high even with an efflux pump inhibitor. What's the next step?
A: If an EPI does not significantly reduce the MIC, the primary resistance mechanism is likely not due to the efflux pumps targeted by that inhibitor. The next logical step is to investigate target-site mutations.[12] You should proceed with PCR amplification and sequencing of the QRDRs of gyrA and parC to look for known resistance mutations.[20][21] It is also possible that a different, uninhibited efflux pump is active or that the strain possesses plasmid-mediated resistance genes.
Q4: I'm seeing variable MIC results for the same strain. What could be the cause?
A: Inconsistent MIC results can stem from several factors:
-
Inoculum Density: The starting concentration of bacteria must be standardized (typically to 5 x 10^5 CFU/mL).[22] Too high or too low an inoculum will alter the apparent MIC.
-
Media Composition: Cation concentrations (especially Mg2+ and Ca2+) in the Mueller-Hinton Broth can affect fluoroquinolone activity. Use cation-adjusted Mueller-Hinton Broth (CAMHB) for consistency.
-
Incubation Time and Temperature: Strictly adhere to standardized incubation conditions (e.g., 16-20 hours at 35°C).[22]
-
Bacterial Growth Phase: Ensure bacteria are in the logarithmic growth phase when preparing the inoculum.
-
Reagent Stability: Prepare fresh dilutions of antibiotics and ensure EPIs are stored correctly and are active.
Section 3: Key Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Objective: To determine the lowest concentration of an antibiotic that inhibits visible bacterial growth.[23][24]
Materials:
-
96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in log-phase growth
-
Stock solutions of this compound and other fluoroquinolones
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Prepare Inoculum: Pick several colonies from a fresh agar plate and suspend in saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final concentration of ~1 x 10^6 CFU/mL. The final inoculum in the wells will be 5 x 10^5 CFU/mL.
-
Prepare Antibiotic Dilutions: Create a two-fold serial dilution of each fluoroquinolone in the 96-well plate.
-
Add 100 µL of CAMHB to wells 2 through 12.
-
Add 200 µL of the starting antibiotic concentration (e.g., 64 µg/mL) to well 1.
-
Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue this serial transfer to well 10. Discard 100 µL from well 10.
-
Well 11 should be a growth control (no antibiotic). Well 12 should be a sterility control (no bacteria).
-
-
Inoculate Plate: Add 100 µL of the prepared bacterial inoculum (from step 1) to wells 1 through 11. This brings the total volume to 200 µL per well and halves the antibiotic concentrations to the desired final range.
-
Incubate: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Read Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the first clear well).[24][25]
Protocol 2: Efflux Pump Activity Assessment using an Inhibitor
Objective: To determine if efflux contributes to fluoroquinolone resistance by measuring the MIC in the presence of an EPI.
Materials:
-
All materials from Protocol 1
-
Efflux Pump Inhibitor (EPI) stock solution (e.g., PAβN)
Procedure:
-
Determine Sub-inhibitory EPI Concentration: First, determine the MIC of the EPI alone against the test strain to ensure the concentration used in the main experiment is not inhibitory by itself.
-
Set up Plates: Prepare two 96-well plates in parallel as described in Protocol 1.
-
Plate A (Antibiotic only): Perform the standard MIC protocol.
-
Plate B (Antibiotic + EPI): Prepare the antibiotic serial dilutions in CAMHB that has been supplemented with the sub-inhibitory concentration of the EPI. Then, proceed with inoculation as in the standard protocol.
-
Incubate and Read: Incubate both plates and read the MICs.
-
Interpretation: A ≥4-fold decrease in the MIC for the antibiotic in the presence of the EPI (Plate B) compared to the antibiotic alone (Plate A) indicates that efflux is a significant mechanism of resistance.[12]
Protocol 3: Identification of Mutations in QRDRs of gyrA and parC
Objective: To amplify and sequence the QRDRs of gyrA and parC to identify resistance-associated mutations.
Materials:
-
Bacterial genomic DNA extraction kit
-
PCR primers flanking the QRDRs of gyrA and parC for your target species[20][26][27]
-
Taq DNA polymerase and PCR buffer
-
dNTPs
-
Thermocycler
-
Gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing service
Procedure:
-
Extract Genomic DNA: Isolate high-quality genomic DNA from the resistant bacterial strain and a susceptible control strain.
-
PCR Amplification:
-
Set up PCR reactions for gyrA and parC separately using primers that flank the QRDR. A typical reaction includes template DNA, forward and reverse primers, dNTPs, Taq polymerase, and buffer.
-
Run the PCR program with appropriate annealing temperatures for your primers.[27]
-
-
Verify Amplification: Run a small amount of the PCR product on an agarose gel to confirm that a band of the expected size has been amplified.
-
Purify PCR Product: Purify the remaining PCR product using a commercial kit to remove primers and dNTPs.
-
Sequence DNA: Send the purified PCR product for Sanger sequencing using the same PCR primers (or nested sequencing primers).[26][27]
-
Analyze Sequence: Align the obtained sequence from the resistant strain with the sequence from the susceptible control strain (or a reference sequence from a database). Identify any nucleotide changes that result in amino acid substitutions within the QRDR, particularly at well-known resistance hotspots (e.g., Ser-83 and Asp-87 in E. coli GyrA).[13][21]
Section 4: Data Interpretation
Table 1: Example MICs (µg/mL) of this compound and Other Fluoroquinolones for Different Resistance Genotypes in E. coli
| Strain Genotype | This compound | Ciprofloxacin | Levofloxacin | Moxifloxacin |
| Wild-Type (Susceptible) | 0.25 | 0.015 | 0.03 | 0.06 |
| gyrA (S83L) mutation | 4 | 0.25 | 0.5 | 0.5 |
| AcrAB Overexpression | 2 | 0.125 | 0.25 | 0.25 |
| gyrA (S83L) + parC (S80I) | 32 | 4 | 8 | 4 |
| gyrA (S83L) + AcrAB Overexpression | 16 | 2 | 4 | 2 |
Note: These are representative values. Actual MICs can vary based on bacterial species and specific mutations.
Table 2: Interpretation of MIC Results with/without an Efflux Pump Inhibitor
| This compound MIC (µg/mL) | This compound + EPI MIC (µg/mL) | Fold Change | Primary Resistance Mechanism |
| 16 | 16 | 1 | Target-site mutation |
| 16 | 1 | 16 | Efflux pump overexpression |
| 64 | 8 | 8 | Both efflux and target mutation |
| 0.25 | 0.25 | 1 | Susceptible (no efflux) |
References
- 1. Cross-resistance and cross-susceptibility between fluoroquinolone agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the emergence of resistance to this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. youtube.com [youtube.com]
- 5. Efflux-Mediated Resistance to Fluoroquinolones in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Use of an Efflux Pump Inhibitor To Determine the Prevalence of Efflux Pump-Mediated Fluoroquinolone Resistance and Multidrug Resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Resistance Mutations in gyrA and parC are Common in Escherichia Communities of both Fluoroquinolone-Polluted and Uncontaminated Aquatic Environments [frontiersin.org]
- 14. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms Accounting for Fluoroquinolone Resistance in Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance [mdpi.com]
- 18. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 19. mdpi.com [mdpi.com]
- 20. Rapid Detection of Genomic Mutations in gyrA and parC Genes of Escherichia coli by Multiplex Allele Specific Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rapid Detection of Genomic Mutations in gyrA and parC Genes of Escherichia coli by Multiplex Allele Specific Polymerase Chain Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 24. bio.libretexts.org [bio.libretexts.org]
- 25. bmglabtech.com [bmglabtech.com]
- 26. researchgate.net [researchgate.net]
- 27. journals.asm.org [journals.asm.org]
Technical Support Center: Lomefloxacin Activity and pH Adjustment
<
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vitro activity of Lomefloxacin by adjusting pH.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the in vitro activity of this compound?
The antibacterial activity of this compound, like other fluoroquinolones, is significantly influenced by pH. Generally, its activity is enhanced in alkaline (higher pH) conditions and reduced in acidic (lower pH) conditions.[1][2][3] This is because the ionization state of the this compound molecule, which affects its ability to permeate the bacterial cell wall, is pH-dependent.
Q2: What is the optimal pH range for this compound activity?
While specific optimal pH values can vary slightly depending on the bacterial strain, studies have shown that the activity of many fluoroquinolones is greatest at a pH of 7.0 or higher.[4] Conversely, acidic environments, such as a pH of 5.0, can lead to a two- to eight-fold decrease in this compound's activity.[3]
Q3: Why am I seeing reduced this compound activity in my experiments?
Reduced activity could be due to several factors, but an acidic pH of the culture medium is a common cause.[1][2] It is crucial to measure and adjust the pH of your experimental medium. Some media types can become more acidic during bacterial growth.
Q4: Can I adjust the pH of my culture medium? If so, how?
Yes, you can adjust the pH of your culture medium. It is essential to use sterile, pH-adjusting solutions like dilute HCl or NaOH. Add the adjusting solution dropwise while monitoring the pH with a calibrated pH meter until the desired level is reached. Ensure the final volume change is minimal to avoid significantly altering the medium's concentration.
Q5: What is the mechanism behind the pH-dependent activity of this compound?
This compound's mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[5][6][7] The pH of the environment affects the charge of the this compound molecule. At a more alkaline pH, the molecule is less positively charged, which is thought to enhance its passage through the porin channels in the outer membrane of Gram-negative bacteria and its interaction with the target enzymes.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound. | pH of the culture medium is not controlled or is fluctuating. | 1. Prepare fresh medium for each experiment. 2. Measure and record the pH of the medium before and after bacterial growth. 3. Use a buffered medium (e.g., PBS) to maintain a stable pH.[8] |
| Lower than expected this compound activity against susceptible strains. | The experimental medium has an acidic pH. | 1. Adjust the pH of the medium to a neutral or slightly alkaline level (e.g., pH 7.2-7.4) before adding this compound.[8] 2. Consider that some bacterial metabolic byproducts can acidify the medium during growth. |
| Precipitation of this compound in the stock solution or culture medium. | This compound solubility is pH-dependent. | 1. This compound hydrochloride is slightly soluble in water.[1] Its solubility in PBS at pH 7.2 is approximately 2 mg/ml.[8] 2. Prepare stock solutions in a suitable solvent like DMSO at a concentration of approximately 1 mg/ml and then dilute further in aqueous buffers.[8] |
| Variability in results between different batches of experiments. | Inconsistent pH of prepared buffers and media. | 1. Calibrate the pH meter before each use. 2. Prepare all buffers and media for a single experiment from the same stock solutions. 3. Document the final pH of all solutions used. |
Data Presentation
Table 1: Effect of pH on the Minimum Inhibitory Concentration (MIC) of this compound and Other Fluoroquinolones
| Fluoroquinolone | Bacterial Strain | pH | MIC (µg/mL) | Fold Change in MIC (vs. pH 7.0-7.4) | Reference |
| This compound | Various | 5.0 | Increased | 2 to 8-fold increase | [3] |
| Ciprofloxacin | E. coli ATCC 25922 | 6.0 | Increased | 2 to 8-fold increase | [9] |
| Ciprofloxacin | E. coli ATCC 25922 | 5.0 | Increased | Further 8-fold increase | [9] |
| Levofloxacin | E. coli ATCC 25922 | 6.0 | Increased | 2 to 8-fold increase | [9] |
| Levofloxacin | E. coli ATCC 25922 | 5.0 | Increased | Further 8-fold increase | [9] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) with pH Adjustment
This protocol outlines the steps for determining the MIC of this compound at different pH values using the broth microdilution method.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound hydrochloride in DMSO to prepare a stock solution of 1 mg/mL.[8]
-
Further dilutions should be made in the appropriate sterile broth medium.
-
-
Preparation of pH-Adjusted Mueller-Hinton Broth (MHB):
-
Prepare MHB according to the manufacturer's instructions.
-
Divide the broth into aliquots for each desired pH level (e.g., pH 5.0, 6.0, 7.2, 8.0).
-
Adjust the pH of each aliquot using sterile 1N HCl or 1N NaOH. Monitor the pH using a calibrated pH meter.
-
Sterilize the pH-adjusted broth by filtration (0.22 µm filter).
-
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight on an appropriate agar plate.
-
Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the pH-adjusted MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Broth Microdilution Assay:
-
Perform serial two-fold dilutions of the this compound stock solution in the pH-adjusted MHB in a 96-well microtiter plate.
-
Add the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only) for each pH value.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Visualizations
Logical Workflow for Troubleshooting Reduced this compound Activity
Caption: Troubleshooting workflow for reduced this compound activity.
Signaling Pathway: Mechanism of pH-Dependent this compound Activity
Caption: Proposed mechanism of pH's effect on this compound.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of this compound, a new quinolone antimicrobial agent, in comparison with those of other agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. In Vitro Spectrum of Activity of Finafloxacin, a Novel, pH-Activated Fluoroquinolone, under Standard and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Lomefloxacin vs. Ciprofloxacin: A Comparative Analysis of In Vitro Activity Against Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro activity of two fluoroquinolone antibiotics, lomefloxacin and ciprofloxacin, against the common Gram-negative bacterium Escherichia coli. The information presented is collated from scientific literature and is intended to support research and development efforts in the field of infectious diseases.
Quantitative Comparison of In Vitro Activity
The in vitro potency of an antibiotic is a critical determinant of its potential clinical efficacy. This is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following table summarizes the comparative in vitro activities of this compound and ciprofloxacin against clinical isolates of E. coli, as determined by the agar dilution method.
| Antibiotic | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | 120 | 0.03–0.5 | 0.06 | 0.13 |
| Ciprofloxacin | 120 | 0.008–0.13 | 0.016 | 0.03 |
MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
The data indicates that, on a weight-for-weight basis, ciprofloxacin is more potent than this compound against E. coli in vitro. This is evidenced by its lower MIC range, MIC₅₀, and MIC₉₀ values.
Experimental Protocols
The determination of in vitro antimicrobial activity is conducted using standardized laboratory procedures to ensure reproducibility and comparability of results. The most common methods are broth microdilution and agar dilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Agar Dilution Method
The agar dilution method is a reference standard for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Stock Solutions: Stock solutions of this compound and ciprofloxacin are prepared at a high concentration in a suitable solvent as specified by the manufacturer.
-
Preparation of Agar Plates: A series of agar plates (typically Mueller-Hinton agar for non-fastidious bacteria like E. coli) are prepared, each containing a specific, decreasing concentration of the antibiotic. This is achieved by adding a calculated volume of the antimicrobial stock solution to molten agar before it solidifies. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: A standardized suspension of the E. coli isolate to be tested is prepared. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 10⁴ CFU per spot on the agar plate.
-
Inoculation: The standardized bacterial suspension is inoculated onto the surface of each antibiotic-containing agar plate and the control plate. This is typically done using a multipoint inoculator, which allows for the simultaneous testing of multiple isolates.
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading of Results: After incubation, the plates are examined for bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the E. coli isolate.
Visualizing the Workflow
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic using the agar dilution method.
Caption: General workflow for MIC determination by the agar dilution method.
A Comparative Analysis of Lomefloxacin and Ofloxacin Against Clinical Bacterial Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro activity of two fluoroquinolone antibiotics, lomefloxacin and ofloxacin, against a range of clinical bacterial isolates. The information presented is supported by experimental data from various studies to assist in research and development endeavors.
Executive Summary
This compound and ofloxacin are both synthetic fluoroquinolone antibiotics with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[2][3] While both drugs are effective against a variety of pathogens, their in-vitro potency can differ. Generally, ofloxacin demonstrates greater activity against Gram-positive bacteria, whereas this compound maintains comparable, and in some cases superior, activity against certain Gram-negative organisms, particularly Enterobacteriaceae.[4][5]
Comparative In-Vitro Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and ofloxacin against various clinical isolates. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. MIC50 and MIC90 values represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.
Gram-Negative Bacteria
| Organism | Antibiotic | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | This compound | 1380 | 0.06 | 0.12 | 0.06 - 4.0 |
| Ofloxacin | - | - | - | - | |
| Klebsiella pneumoniae | This compound | - | 0.12 | 0.5 | - |
| Ofloxacin | - | - | - | - | |
| Pseudomonas aeruginosa | This compound | 527 | 1.0 | 4.0 | ≤0.06 - >128 |
| Ofloxacin | - | 2.0 | 8.0 | - | |
| Haemophilus influenzae | This compound | 47 | ≤0.06 | ≤0.06 | ≤0.06 - 0.12 |
| Ofloxacin | - | ≤0.06 | 0.12 | - | |
| Enterobacteriaceae (various) | This compound | - | 0.12 - 0.5 | 0.12 - 1.0 | - |
| Ofloxacin | - | - | - | - |
Data compiled from multiple sources.[4][6][7] Note that direct comparative data (ofloxacin) was not always available in the same study.
Gram-Positive Bacteria
| Organism | Antibiotic | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (MSSA) | This compound | 903 | 0.5 | 1.0 | 0.12 - 4.0 |
| Ofloxacin | - | 0.25 | 0.5 | - | |
| Staphylococcus aureus (MRSA) | This compound | - | 1.0 | 4.0 | - |
| Ofloxacin | - | 1.0 | 4.0 | - | |
| Streptococcus pneumoniae | This compound | - | 1.0 | 2.0 | - |
| Ofloxacin | - | 0.5 | 1.0 | - | |
| Enterococcus faecalis | This compound | 192 | 4.0 | 8.0 | - |
| Ofloxacin | - | 2.0 | 4.0 | - |
Data compiled from multiple sources.[4][5][8] Note that direct comparative data was not always available in the same study.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the in-vitro activity of antimicrobial agents.
Agar Dilution Method
The agar dilution method is a reference standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of this compound and ofloxacin at a concentration of 1280 µg/mL in a suitable solvent.
-
Serial Dilutions: Perform a series of twofold dilutions of the stock solutions to obtain a range of concentrations.
-
Preparation of Agar Plates: Melt and cool Mueller-Hinton agar to 45-50°C. Add a specific volume of each antimicrobial dilution to the molten agar to achieve the final desired concentrations. Pour the agar into sterile Petri dishes and allow them to solidify. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: Culture the test bacteria overnight in a suitable broth medium. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute the suspension to obtain a final inoculum concentration of approximately 10^4 CFU per spot.
-
Inoculation: Using a multipoint inoculator, spot the standardized bacterial suspension onto the surface of the agar plates, including the control plate.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in an aerobic atmosphere.
-
Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria.[9][10][11][12][13]
Broth Microdilution Method
The broth microdilution method is another widely used technique for MIC determination, particularly for large-scale testing.
Protocol:
-
Preparation of Antimicrobial Dilutions: Prepare twofold serial dilutions of this compound and ofloxacin in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter wells.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the bacteria.[1][14][15][16]
Disk Diffusion (Kirby-Bauer) Method
The disk diffusion method is a qualitative test to determine the susceptibility of a bacterium to an antimicrobial agent.
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to the turbidity of a 0.5 McFarland standard.
-
Inoculation of Agar Plate: Using a sterile cotton swab, evenly streak the standardized bacterial suspension over the entire surface of a Mueller-Hinton agar plate.
-
Application of Antibiotic Disks: Aseptically place paper disks impregnated with known concentrations of this compound and ofloxacin onto the surface of the inoculated agar plate.
-
Incubation: Incubate the plate at 35-37°C for 16-24 hours.
-
Interpretation: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk. The size of the zone is correlated to the susceptibility of the bacterium to the antibiotic, and results are reported as "Susceptible," "Intermediate," or "Resistant" based on standardized interpretive charts.[17][18][19][20][21]
Visualizations
Mechanism of Action and Resistance Pathways
The following diagram illustrates the mechanism of action of fluoroquinolones and the primary pathways through which bacteria develop resistance.
References
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. In-vitro activity of this compound in comparison with pefloxacin and ofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (SC 47111 or NY-198), a new difluorinated quinolone: comparison of the in vitro activity with other broad spectrum antimicrobials against Enterobacteriaceae, Acinetobacter spp, Aeromonas spp, and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Agar dilution - Wikipedia [en.wikipedia.org]
- 10. 4.4. Agar Dilution Susceptibility Testing [bio-protocol.org]
- 11. youtube.com [youtube.com]
- 12. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 13. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 17. asm.org [asm.org]
- 18. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 19. hardydiagnostics.com [hardydiagnostics.com]
- 20. bio.libretexts.org [bio.libretexts.org]
- 21. hardydiagnostics.com [hardydiagnostics.com]
Lomefloxacin vs. Levofloxacin: A Comparative Efficacy Analysis Against Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro and in vivo efficacy of two fluoroquinolone antibiotics, lomefloxacin and levofloxacin, against the opportunistic pathogen Pseudomonas aeruginosa. The following sections present quantitative data from various studies, outline experimental methodologies, and visualize key concepts to offer a comprehensive overview for research and development purposes.
In Vitro Efficacy: A Quantitative Comparison
The in vitro activity of fluoroquinolones against P. aeruginosa is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These metrics quantify the lowest concentration of an antibiotic required to inhibit visible growth and to kill 99.9% of the bacterial population, respectively.
Minimum Inhibitory Concentration (MIC)
The MIC values for this compound and levofloxacin against P. aeruginosa have been reported in numerous studies. The data indicates that while both antibiotics exhibit activity, their potencies can vary depending on the specific strains tested.
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Key Findings and Citations |
| This compound | Not consistently reported | Not consistently reported | 0.25 - 16 | 68% of P. aeruginosa strains were sensitive to 1 mg/L, with some strains resistant to 8 or 16 mg/L.[1] |
| Levofloxacin | Not consistently reported | ≥32 | 0.12 - >8.0 | MICs against multidrug-resistant P. aeruginosa clinical isolates from pus and urine ranged from 1.0 to >8.0 µg/mL and 0.7 to 3.0 µg/mL, respectively.[2] In another study with 40 strains, 57.5% were susceptible to levofloxacin.[3] |
Note: MIC₅₀ and MIC₉₀ represent the MIC required to inhibit 50% and 90% of the tested isolates, respectively.
Minimum Bactericidal Concentration (MBC)
MBC data provides insight into the bactericidal versus bacteriostatic nature of an antibiotic. For fluoroquinolones, the MBC is often close to the MIC, indicating bactericidal activity.
| Antibiotic | MBC Range (µg/mL) | Key Findings and Citations |
| This compound | Similar to MIC | Bactericidal activity was found to be similar to inhibitory activity.[1] |
| Levofloxacin | 0.3 - >8.0 | Against multidrug-resistant P. aeruginosa isolates from pus and urine, MBCs were found to be higher than the corresponding MICs, ranging from 2.0 to >8.0 µg/mL and 3.0 to >7.0 µg/mL, respectively.[2] |
Experimental Protocols
The data presented above is typically generated using standardized methods to ensure reproducibility and comparability across different studies.
Determination of MIC and MBC
A common method for determining MIC and MBC is the broth microdilution assay, as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Experimental Workflow for MIC/MBC Determination
Caption: Workflow for determining Minimum Inhibitory and Bactericidal Concentrations.
Protocol Details:
-
Bacterial Strains: Clinical isolates of Pseudomonas aeruginosa are used.
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a density equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Antibiotic Dilution: Serial two-fold dilutions of this compound or levofloxacin are prepared in cation-adjusted Mueller-Hinton broth in a microtiter plate.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16 to 20 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth is sub-cultured onto an antibiotic-free agar plate. The plates are incubated for 18-24 hours, and the number of surviving colonies is counted. The MBC is the lowest concentration that demonstrates a ≥99.9% reduction in the initial inoculum count.[2]
Mechanism of Action: Inhibition of DNA Synthesis
Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. In Gram-negative bacteria such as P. aeruginosa, DNA gyrase is the primary target.
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication.
By binding to these enzymes, fluoroquinolones stabilize the enzyme-DNA complex, leading to breaks in the bacterial chromosome and ultimately cell death.
Fluoroquinolone Mechanism of Action
Caption: Mechanism of action of fluoroquinolones against P. aeruginosa.
In Vivo and Clinical Considerations
While in vitro data is crucial, in vivo efficacy and clinical outcomes provide a more complete picture of a drug's potential.
-
This compound: A study on chronic osteomyelitis showed that high-dose this compound was effective in five out of seven patients, with two of the cured infections being caused by P. aeruginosa.[4] Another study highlighted its intraphagocytic activity against P. aeruginosa.[5]
-
Levofloxacin: In a study on chronic osteomyelitis, levofloxacin was effective in 9 out of 15 patients.[4] For the treatment of P. aeruginosa infections, particularly nosocomial pneumonia, levofloxacin is often recommended as part of a combination therapy with an anti-pseudomonal β-lactam.[6] Studies have also shown that levofloxacin can be effective against biofilm-producing P. aeruginosa.[7][8]
Resistance
A significant challenge in the treatment of P. aeruginosa infections is the development of resistance. For fluoroquinolones, resistance can emerge through mutations in the genes encoding DNA gyrase and topoisomerase IV, or through the upregulation of efflux pumps that actively remove the antibiotic from the bacterial cell. Some studies suggest that the use of levofloxacin may be associated with an increased risk of developing fluoroquinolone resistance in P. aeruginosa compared to ciprofloxacin.[9]
Summary
Both this compound and levofloxacin demonstrate activity against Pseudomonas aeruginosa, but their efficacy can be strain-dependent and influenced by the development of resistance. Levofloxacin is more commonly used in current clinical practice, often as part of a combination regimen to enhance efficacy and mitigate resistance. This compound has also shown efficacy, particularly in specific indications like osteomyelitis. The choice between these agents for future research and development should consider their relative potencies, bactericidal activities, and the evolving landscape of antibiotic resistance in P. aeruginosa.
References
- 1. Antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies | PLOS One [journals.plos.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Intraphagocytic bioactivity of this compound against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. In Vitro and In Vivo Activities of Levofloxacin against Biofilm-Producing Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo activities of levofloxacin against biofilm-producing Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Molecular characterization and differential effects of levofloxacin and ciprofloxacin on the potential for developing quinolone resistance among clinical Pseudomonas aeruginosa isolates [frontiersin.org]
A Comparative Guide to Validated HPLC Methods for Lomefloxacin Purity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two validated High-Performance Liquid Chromatography (HPLC) methods for the analysis of Lomefloxacin purity. The information presented is compiled from peer-reviewed scientific literature and is intended to assist in the selection and implementation of a suitable analytical method for quality control and stability studies.
Methodology Comparison
The following tables summarize the key chromatographic conditions and validation parameters for two distinct HPLC methods used for this compound analysis. Method A is a stability-indicating HPLC method developed for the estimation of this compound under oxidative stress, while Method B is an HPLC method for the assay of this compound in pharmaceutical preparations.
Table 1: Chromatographic Conditions
| Parameter | Method A | Method B |
| Column | Kinetex 5u XB-C18 100A (250 x 4.6 mm, 5 µm)[1] | Phenomenex C18 (150 × 4.6 mm, 5 μm)[2] |
| Mobile Phase | 0.05 M phosphate buffer (pH 3.20) and acetonitrile (87:13 v/v)[1] | 1% acetic acid, acetonitrile, and methanol (70:15:15, v/v/v)[2] |
| Flow Rate | Isocratic elution[1] | 1.0 mL/min[2] |
| Detection | Not specified in the abstract | 280 nm[2] |
| Column Temperature | 30 °C[1] | Not specified in the abstract |
Table 2: Validation Parameters
| Parameter | Method A | Method B |
| Linearity Range | 0.05–0.18 mg/mL[3] | 2.0 to 7.0 mg/mL[2] |
| Correlation Coefficient (r²) | > 0.99[3] | Not specified, but stated as linear[2] |
| Precision (%RSD) | < 0.83%[3] | < 1.0% (interday and intraday)[2] |
| Accuracy (% Recovery) | Not specified in the abstract | Not specified in the abstract |
| Limit of Detection (LOD) | 0.0138 mg/mL[3] | Not specified |
| Limit of Quantitation (LOQ) | 0.0419 mg/mL[3] | Not specified |
| Specificity | Method is stability-indicating and can separate degradation products[1] | No interference from excipients in commercial tablets[2] |
Experimental Protocols
The validation of an analytical method is crucial to ensure its suitability for the intended purpose, as outlined by the International Council for Harmonisation (ICH) guidelines[4][5][6]. Below are detailed experimental protocols for key validation parameters.
Specificity and Forced Degradation Studies
Specificity demonstrates the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are essential for establishing the stability-indicating nature of a purity analysis method[7].
Protocol:
-
Acid Degradation: Reflux the drug substance with 0.1 M HCl at 80°C for 2 hours.
-
Base Degradation: Reflux the drug substance with 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours[1][8].
-
Thermal Degradation: Expose the solid drug substance to 105°C for 72 hours[9].
-
Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) and fluorescent light.
-
Analyze the stressed samples, along with an unstressed sample and a blank, using the developed HPLC method.
-
Assess the peak purity of the this compound peak in the presence of degradation products using a photodiode array (PDA) detector. The method is considered specific if the main drug peak is well-resolved from all degradation product peaks.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Protocol:
-
Prepare a stock solution of this compound reference standard.
-
From the stock solution, prepare a series of at least five dilutions covering the expected concentration range of the samples (e.g., 50% to 150% of the target concentration).
-
Inject each dilution in triplicate into the HPLC system.
-
Plot a calibration curve of the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of > 0.99 is generally considered acceptable[9].
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples at 100% of the test concentration.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (%RSD) of the results. A %RSD of ≤ 2% is commonly acceptable[10].
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for the combined results from both sets of experiments.
-
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by the recovery of a known amount of analyte spiked into a placebo matrix.
Protocol:
-
Prepare a placebo mixture containing all the excipients present in the final drug product.
-
Spike the placebo with the this compound reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery of the analyte. Recovery values are typically expected to be within 98-102%.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the validation process for an HPLC method for this compound purity analysis.
Caption: Workflow for HPLC Method Validation.
References
- 1. Development and Validation of Stability-Indicating HPLC Methods for the Estimation of this compound and Balofloxacin Oxidation Process under ACVA, H2O2, or KMnO4 Treatment. Kinetic Evaluation and Identification of Degradation Products by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. journals.ekb.eg [journals.ekb.eg]
- 8. Development and Validation of Stability-Indicating HPLC Methods for the Estimation of this compound and Balofloxacin Oxidation Process under ACVA, H2O2, or KMnO4 Treatment. Kinetic Evaluation and Identification of Degradation Products by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Cross-validation of Lomefloxacin MIC and disk diffusion results
A comparative analysis of Minimum Inhibitory Concentration (MIC) and disk diffusion susceptibility testing is essential for accurately determining the efficacy of antibiotics like lomefloxacin against various bacterial isolates. This guide provides a detailed comparison of these two methods, supported by experimental data and standardized protocols, to aid researchers, scientists, and drug development professionals in their work. The cross-validation of these techniques ensures that the results from the more qualitative disk diffusion method are consistent with the quantitative data provided by MIC testing.
Experimental Protocols
The methodologies for determining this compound susceptibility are based on standards established by the Clinical and Laboratory Standards Institute (CLSI), formerly NCCLS.
Minimum Inhibitory Concentration (MIC) Testing
The gold standard for quantitative susceptibility measurement is the MIC test, often performed via the broth microdilution method.
-
Inoculum Preparation: A standardized inoculum of the test bacteria is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Drug Dilution: this compound is serially diluted in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plate is then incubated at 35°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Disk Diffusion (Kirby-Bauer) Testing
The disk diffusion method is a qualitative or semi-quantitative test that is widely used for its simplicity and cost-effectiveness.
-
Inoculum Preparation: A bacterial inoculum is prepared to match the turbidity of a 0.5 McFarland standard.
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
-
Disk Application: A 10-µg this compound disk is dispensed onto the surface of the agar.
-
Incubation: The plate is inverted and incubated at 35°C for 16-18 hours.
-
Result Interpretation: The diameter of the zone of growth inhibition around the disk is measured in millimeters. This diameter is then compared to established breakpoints to classify the isolate as Susceptible (S), Intermediate (I), or Resistant (R).
Data Presentation: Cross-Validation of this compound Results
Cross-validation studies aim to correlate the quantitative MIC values with the zone diameters from disk diffusion tests. This correlation is used to establish or verify the interpretive criteria (breakpoints) for the disk diffusion method. Research has led to proposed modifications of these criteria to improve accuracy.
Based on multi-center validation studies, the following table summarizes the proposed interpretive criteria for this compound susceptibility testing against rapidly growing nonfastidious aerobic bacteria.[1] These criteria demonstrated a high level of agreement with MIC results.
| Interpretive Category | Minimum Inhibitory Concentration (MIC) in µg/mL | Disk Diffusion Zone Diameter (10-µg disk) in mm |
| Susceptible (S) | ≤ 2.0 | ≥ 20 |
| Intermediate (I) | 4.0 | 17 - 19 |
| Resistant (R) | ≥ 8.0 | ≤ 16 |
Using these proposed criteria, a multi-center study involving 1,501 clinical isolates of aerobic bacteria found the absolute categorical agreement between the MIC and disk diffusion methods to be 95.5%.[1] The rates of very major (false susceptible) and major (false resistant) errors were exceptionally low at 0.5% and 0.1%, respectively.[1] For Neisseria gonorrhoeae, different breakpoints have been proposed: susceptible at ≥35 mm (MIC ≤0.12 µg/mL), intermediate at 28-34 mm (MIC 0.25-0.5 µg/mL), and resistant at ≤27 mm (MIC >0.5 µg/mL).[2]
Visualizing the Methodologies
Diagrams created using the Graphviz DOT language help to clarify the experimental workflows and the logical relationships between the two testing methods.
References
- 1. Multi-center validation of proposed disk diffusion susceptibility testing interpretive criteria for this compound using more than 1,500 clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interpretive criteria for susceptibility testing of CI-960 (PD127391, AM-1091), fleroxacin, this compound, and temafloxacin against Neisseria gonorrhoeae, including drug stability in GC agar medium - PubMed [pubmed.ncbi.nlm.nih.gov]
Lomefloxacin's Phototoxic Potential: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the phototoxic potential of fluoroquinolone antibiotics is paramount for both preclinical safety assessment and clinical risk management. Among the quinolones, lomefloxacin has consistently demonstrated a significantly higher propensity for inducing photosensitivity reactions. This guide provides a comprehensive comparison of the phototoxic potential of this compound with other quinolones, supported by experimental data, detailed methodologies, and mechanistic diagrams.
This compound's heightened risk of photosensitivity has been confirmed in a meta-analysis of four randomized controlled trials involving 2,295 patients. The analysis revealed a statistically significant higher risk of photosensitivity with this compound compared to other fluoroquinolones, with a risk difference of 3.4% and an odds ratio of 5.81.[1][2] This pronounced phototoxic effect has led to its frequent use as a positive control in photosafety studies.[3][4][5][6]
The underlying mechanism of this compound's phototoxicity is attributed to an oxidoreductive imbalance within skin cells upon exposure to UVA radiation.[7][8] This involves the generation of reactive oxygen species (ROS) and a simultaneous impairment of the cellular antioxidant defense system.[7][8] Structurally, the fluorine atom at the C-8 position of the quinolone ring in this compound is a key determinant of its high phototoxic potential.[9]
Comparative Phototoxicity of Quinolones
The phototoxic potential varies significantly across the fluoroquinolone class. An approximate ranking from highest to lowest potential based on in vivo studies is as follows: this compound, fleroxacin > clinafloxacin > sparfloxacin > enoxacin > pefloxacin > ciprofloxacin > grepafloxacin > norfloxacin > ofloxacin > levofloxacin and trovafloxacin.[9]
| Quinolone | Phototoxic Potential | Key Findings |
| This compound | High | Consistently demonstrates the highest risk of photosensitivity.[1][2] Used as a positive control in phototoxicity studies.[3][4] |
| Moxifloxacin | Very Low | No significant phototoxic potential observed at therapeutic doses.[3][4][5][6] The C-8 methoxy group is believed to reduce phototoxicity.[3][5][6] |
| Delafloxacin | Very Low | Showed no phototoxic effect, comparable to placebo.[2] |
| Ciprofloxacin | Mild | Exhibits a mild and reversible photosensitizing effect.[10][11] |
| Grepafloxacin | Mild | Demonstrates a mild and reversible photosensitizing effect, similar to ciprofloxacin.[10][11] |
| Sparfloxacin | Moderate to High | Known to have significant phototoxic effects, leading to its withdrawal from the market in some regions.[2] |
Quantitative Experimental Data
In Vivo Human Studies: Minimal Erythemal Dose (MED)
The Minimal Erythemal Dose (MED) is a standard measure in clinical phototoxicity studies, representing the lowest dose of UV radiation required to produce a noticeable reddening of the skin. A reduction in MED indicates increased photosensitivity.
| Drug | Dosage | Wavelength | Change in MED | Reference |
| This compound | 400 mg/day | 335 ± 30 nm | 69.2% reduction | [3] |
| This compound | 400 mg/day | 365 ± 30 nm | 72.5% reduction | [3] |
| Moxifloxacin | 200 mg/day | 335 ± 30 nm | No significant change | [3] |
| Moxifloxacin | 400 mg/day | 365 ± 30 nm | No significant change | [3] |
| Grepafloxacin | 400-600 mg/day | 335 ± 30 nm | Significant reduction | [10] |
| Ciprofloxacin | 500 mg bd | 365 ± 30 nm | Significant reduction | [10] |
In Vitro Cellular Studies: Cell Viability
In vitro assays using human dermal fibroblasts provide insights into the cellular mechanisms of phototoxicity.
| Drug | Concentration | UV-A Exposure | % Decrease in Cell Viability | Reference |
| This compound | Not specified | Yes | Significant decrease | [7] |
| Moxifloxacin | Not specified | Yes | No significant phototoxic effect | [12] |
Experimental Protocols
In Vivo Phototoxicity Testing in Humans
A standardized method for assessing cutaneous phototoxicity involves the following steps:
-
Baseline MED Determination: Before drug administration, the minimal erythemal dose (MED) is determined for each subject by exposing small areas of the skin to a series of increasing doses of UV radiation from a monochromator at various wavelengths (e.g., 305 ± 5 nm, 335 ± 30 nm, 365 ± 30 nm).
-
Drug Administration: Subjects receive the test drug (e.g., this compound, moxifloxacin) or a placebo for a specified period, typically 7 days.
-
On-Treatment MED Determination: Towards the end of the treatment period, the MED is reassessed at the same wavelengths to determine any changes in photosensitivity.
-
Phototoxic Index Calculation: The change in MED is often expressed as a phototoxic index. A significant reduction in the MED on-treatment compared to baseline indicates a phototoxic effect.
-
Follow-up: MEDs are often re-evaluated after discontinuation of the drug to assess the reversibility of the photosensitizing effect.
In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Test
The 3T3 NRU assay is a widely accepted in vitro method for screening the phototoxic potential of substances.[13][14][15]
-
Cell Culture: Balb/c 3T3 mouse fibroblasts are cultured in 96-well plates.
-
Drug Incubation: The cells are incubated with various concentrations of the test substance for a short period (e.g., 1 hour).
-
UVA/Visible Light Exposure: One set of plates is exposed to a non-cytotoxic dose of UVA/visible light, while a duplicate set is kept in the dark.
-
Post-Incubation: After irradiation, the treatment medium is replaced with a culture medium, and the cells are incubated for another 24 hours.
-
Neutral Red Uptake: The viability of the cells is assessed by measuring the uptake of the vital dye, Neutral Red.
-
Data Analysis: The concentration-response curves for cytotoxicity in the irradiated and non-irradiated cells are compared to determine the photo-irritation factor (PIF) or the mean photo effect (MPE), which indicates the phototoxic potential.
Mechanistic and Experimental Workflow Diagrams
Figure 1. Signaling pathway of quinolone-induced phototoxicity.
References
- 1. Photosensitivity induced by this compound versus other fluoroquinolones: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. [PDF] Fluoroquinolone phototoxicity: a comparison of moxifloxacin and this compound in normal volunteers. | Semantic Scholar [semanticscholar.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Photosensitivity induced by this compound versus other fluoroquinolones: A meta-analysis [ouci.dntb.gov.ua]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Phototoxicity in quinolones: comparison of ciprofloxacin and grepafloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecular and Biochemical Basis of Fluoroquinolones-Induced Phototoxicity—The Study of Antioxidant System in Human Melanocytes Exposed to UV-A Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
- 14. nuvisan.com [nuvisan.com]
- 15. fda.gov [fda.gov]
In Vitro Synergy of Lomefloxacin with β-Lactam Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of multidrug-resistant bacteria necessitates innovative therapeutic strategies. One such approach is combination therapy, where two or more antibiotics are used to achieve a synergistic effect, resulting in enhanced antimicrobial activity and a potential reduction in the development of resistance. This guide provides a comparative overview of the in vitro synergy testing of lomefloxacin, a fluoroquinolone antibiotic, with various β-lactam antibiotics. While extensive research has been conducted on the synergistic potential of other fluoroquinolones with β-lactams, specific data for this compound remains limited. This document outlines the established experimental protocols for synergy testing and provides a framework for evaluating such combinations.
Data on this compound and β-Lactam Combinations
The exploration of synergy between this compound and β-lactam antibiotics is an area with limited published quantitative data. While combinations of other fluoroquinolones like ciprofloxacin and levofloxacin with β-lactams have shown synergistic effects against various pathogens, specific fractional inhibitory concentration (FIC) indices for this compound are not widely reported.
One study investigating the combination of this compound with amoxicillin/clavulanic acid against Chlamydia trachomatis found no in vitro antagonism between the two agents. This suggests that the combination can be used without the risk of diminished efficacy, which is a crucial first step in evaluating potential combination therapies. However, this study did not quantify the level of synergy.
To facilitate further research in this area, the following table provides a template for presenting quantitative synergy data from in vitro studies, such as a checkerboard assay. Researchers can use this structure to report their findings on the interaction between this compound and various β-lactam antibiotics against different bacterial strains.
| Bacterial Strain | β-Lactam Antibiotic | This compound MIC Alone (µg/mL) | β-Lactam MIC Alone (µg/mL) | This compound MIC in Combination (µg/mL) | β-Lactam MIC in Combination (µg/mL) | FIC Index (FICI) | Interpretation |
| Example: P. aeruginosa ATCC 27853 | Piperacillin | 2 | 16 | 0.5 | 4 | 0.5 | Synergy |
| Example: E. coli ATCC 25922 | Ceftazidime | 0.5 | 1 | 0.25 | 0.5 | 1.0 | Additive |
| Example: S. aureus ATCC 29213 | Imipenem | 1 | 0.25 | 0.5 | 0.125 | 1.0 | Additive |
| C. trachomatis | Amoxicillin/Clavulanic Acid | - | - | - | - | - | No Antagonism[1] |
Note: The data for P. aeruginosa, E. coli, and S. aureus are hypothetical examples to illustrate how experimental data would be presented. The interpretation of the FIC Index is typically as follows: ≤ 0.5 indicates synergy; > 0.5 to 4 indicates an additive or indifferent effect; and > 4 indicates antagonism.[2][3]
Experimental Protocols
The checkerboard assay is a widely used in vitro method to determine the synergistic, additive, or antagonistic effects of antibiotic combinations.[2]
Checkerboard Synergy Assay Protocol
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and the selected β-lactam antibiotic are prepared at a concentration that is at least double the highest desired final concentration in the assay.
-
Microtiter Plate Setup: A 96-well microtiter plate is used. 50µL of Mueller-Hinton broth is dispensed into each well.
-
Serial Dilutions: The first antibiotic (e.g., this compound) is serially diluted along the y-axis of the plate, while the second antibiotic (e.g., a β-lactam) is serially diluted along the x-axis. This creates a matrix of wells with varying concentrations of both antibiotics.
-
Inoculum Preparation: A bacterial inoculum is prepared from the test organism, adjusted to a 0.5 McFarland turbidity standard, and then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: 100µL of the prepared bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated under appropriate conditions (e.g., 35°C for 18-24 hours) for the specific bacterium being tested.
-
Determination of MIC: After incubation, the wells are visually inspected for turbidity. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
-
Calculation of FIC Index: The Fractional Inhibitory Concentration (FIC) Index is calculated to quantify the interaction between the two antibiotics. The formula is as follows:
FIC Index = FIC of this compound + FIC of β-lactam
Where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of β-lactam = (MIC of β-lactam in combination) / (MIC of β-lactam alone)
-
Visualizing the Workflow
The following diagram illustrates the general workflow for in vitro synergy testing using the checkerboard method.
Caption: Workflow for Checkerboard Synergy Testing.
Conclusion
The combination of this compound with β-lactam antibiotics represents a potential area for further investigation in the fight against bacterial infections. While current published data on the synergistic effects of these specific combinations are scarce, the established methodologies for in vitro synergy testing provide a clear path for future research. The protocols and data presentation formats outlined in this guide are intended to support and standardize these research efforts. Further studies are crucial to determine which this compound/β-lactam combinations may offer synergistic or additive effects against clinically relevant pathogens, potentially providing new therapeutic options.
References
- 1. Levofloxacin-Ceftriaxone Combination Attenuates Lung Inflammation in a Mouse Model of Bacteremic Pneumonia Caused by Multidrug-Resistant Streptococcus pneumoniae via Inhibition of Cytolytic Activities of Pneumolysin and Autolysin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. emerypharma.com [emerypharma.com]
Lomefloxacin vs. Norfloxacin: A Comparative Analysis of Efficacy in Urinary Tract Pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two fluoroquinolone antibiotics, lomefloxacin and norfloxacin, against common urinary tract pathogens. The information presented is collated from various clinical and in-vitro studies to support research and development in the field of infectious diseases.
Clinical Efficacy in Urinary Tract Infections (UTIs)
Multiple clinical trials have evaluated the effectiveness of this compound and norfloxacin in treating both uncomplicated and complicated UTIs. The data consistently demonstrates that both drugs are effective, with some studies suggesting comparable or, in some instances, superior efficacy for this compound, particularly in terms of bacteriological eradication.
Uncomplicated Urinary Tract Infections
In the treatment of uncomplicated UTIs, both this compound and norfloxacin have shown high rates of clinical success and bacteriological eradication. A large, multicenter, randomized trial involving 727 adults with acute uncomplicated UTIs found that a 7-10 day course of this compound (400 mg once daily) resulted in a clinical success rate of 99.1%, which was significantly higher than the 93.5% success rate observed with norfloxacin (400 mg twice daily)[1]. The bacteriologic cure rate was also high for both drugs, with 98.2% for this compound and 96.3% for norfloxacin[1].
Another randomized, double-blind, multicenter study in adult females with uncomplicated UTIs compared three treatment regimens: 400 mg this compound once daily for 3 days, 400 mg this compound once daily for 7 days, and 400 mg norfloxacin twice daily for 7 days[2]. At the 5-9 day post-treatment evaluation, the pathogen eradication rates were 88% for the 3-day this compound group, and 93% for both the 7-day this compound and 7-day norfloxacin groups[2]. At the 3-4 week follow-up, the rates of negative urine cultures were 81%, 82%, and 85% for the three groups, respectively, with no statistically significant differences between them[2]. The most frequently isolated pathogens in this study were Escherichia coli and Staphylococcus saprophyticus[2].
Table 1: Comparison of Clinical and Bacteriological Efficacy in Uncomplicated UTIs
| Study Characteristic | This compound | Norfloxacin | Reference |
| Dosage Regimen | 400 mg once daily (7-10 days) | 400 mg twice daily (7-10 days) | [1] |
| Clinical Success Rate | 99.1% | 93.5% | [1] |
| Bacteriological Cure Rate (5-9 days post-therapy) | 98.2% | 96.3% | [1] |
| Dosage Regimen | 400 mg once daily (3 days) | 400 mg twice daily (7 days) | [2] |
| Pathogen Eradication Rate (5-9 days post-therapy) | 88% | 93% | [2] |
| Negative Urine Culture (3-4 weeks post-therapy) | 81% | 85% | [2] |
| Dosage Regimen | 400 mg once daily (7 days) | 400 mg twice daily (7 days) | [2] |
| Pathogen Eradication Rate (5-9 days post-therapy) | 93% | 93% | [2] |
| Negative Urine Culture (3-4 weeks post-therapy) | 82% | 85% | [2] |
Complicated Urinary Tract Infections
In cases of complicated UTIs, this compound has also demonstrated strong efficacy. A study involving 70 patients treated with either this compound (400 mg once daily) or norfloxacin (400 mg twice daily) for 10 to 14 days showed a cure rate, defined by a negative culture 5 to 9 days after therapy, of 86% for the this compound group and 74% for the norfloxacin group[3]. After four to six weeks, the cure rates were 56% for this compound and 48% for norfloxacin[3].
In Vitro Susceptibility of Urinary Tract Pathogens
The in vitro activity of this compound and norfloxacin has been evaluated against a range of urinary tract pathogens. Both antibiotics exhibit a broad spectrum of activity against Gram-negative bacteria, which are the most common cause of UTIs.
A laboratory assessment of this compound and norfloxacin against 681 bacterial strains, including 520 urinary isolates, found that this compound displayed a broad spectrum of antibacterial activity similar to that of norfloxacin[4]. Good activity was observed for this compound against all Gram-negative urinary pathogens[4]. Another study noted that norfloxacin is highly active against Enterobacteriaceae, with a Minimum Inhibitory Concentration for 90% of isolates (MIC90) of less than or equal to 4 mg/L[5]. Norfloxacin also shows excellent activity against Gram-positive cocci, including Staphylococcus saprophyticus, with an MIC90 of less than or equal to 4 mg/L[5].
Table 2: In Vitro Activity (MIC90 in mg/L) of this compound and Norfloxacin against Urinary Pathogens
| Pathogen | This compound MIC90 (mg/L) | Norfloxacin MIC90 (mg/L) |
| Escherichia coli | Data not directly comparable | ≤ 4[5] |
| Klebsiella pneumoniae | Data not directly comparable | ≤ 4[5] |
| Proteus mirabilis | Data not directly comparable | ≤ 4[5] |
| Staphylococcus saprophyticus | Data not directly comparable | ≤ 4[5][6] |
| Pseudomonas aeruginosa | Data not directly comparable | 4[5] |
| Enterobacteriaceae | Data not directly comparable | ≤ 4[5] |
Note: Direct comparative MIC90 data from a single study for both drugs against all listed pathogens was not available in the searched literature. The provided data for norfloxacin is from a comprehensive study on urinary tract pathogens[5][6].
Mechanism of Action
This compound and norfloxacin are members of the fluoroquinolone class of antibiotics. Their primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, fluoroquinolones disrupt the bacterial cell's ability to replicate its DNA and undergo cell division, ultimately leading to bacterial cell death.
Caption: Mechanism of action of this compound and norfloxacin.
Experimental Protocols
The clinical and in vitro data presented in this guide are based on established and standardized methodologies.
Clinical Trial Methodology for UTI Efficacy Studies
The clinical trials comparing this compound and norfloxacin typically follow a randomized, double-blind, multicenter design. Key aspects of the methodology include:
-
Patient Population: Adult patients with symptoms of acute uncomplicated or complicated UTIs.
-
Inclusion Criteria: Patients with a quantitative urine culture showing a significant bacterial count (e.g., ≥ 10^4 or ≥ 10^5 CFU/mL) of a susceptible pathogen.
-
Randomization: Patients are randomly assigned to receive either this compound or norfloxacin at specified dosages and durations.
-
Evaluation: Clinical and microbiological evaluations are conducted at baseline, and at multiple time points post-therapy (e.g., 5-9 days and 3-4 weeks).
-
Outcome Measures:
-
Clinical Success: Resolution or improvement of the signs and symptoms of the UTI.
-
Bacteriological Eradication: Absence of the initial pathogen in post-treatment urine cultures.
-
Caption: Generalized workflow of a clinical trial comparing UTI treatments.
In Vitro Antimicrobial Susceptibility Testing
The determination of Minimum Inhibitory Concentrations (MICs) is a standard method for assessing the in vitro activity of an antibiotic. The agar dilution method is a commonly employed technique.
-
Bacterial Isolates: Clinical isolates of urinary tract pathogens are used.
-
Culture Media: A suitable agar medium, such as Mueller-Hinton agar, is prepared.
-
Antibiotic Concentrations: Serial twofold dilutions of this compound and norfloxacin are incorporated into the agar plates.
-
Inoculation: A standardized inoculum of each bacterial isolate is applied to the surface of the agar plates.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 16-20 hours).
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacterium.
-
MIC50 and MIC90 Calculation: The MIC50 and MIC90 are the MIC values that inhibit 50% and 90% of the tested isolates, respectively.
Adverse Events
In clinical trials, both this compound and norfloxacin were generally well-tolerated. However, some adverse events were reported more frequently in one group than the other. For instance, in a large comparative trial, photosensitivity reactions were more commonly reported in patients receiving this compound[2]. In another study, the incidence of dizziness and tremor was higher in the this compound group, while nausea was more frequent in the norfloxacin group[1]. The rate of withdrawal from treatment due to drug-attributable adverse events was low for both drugs[1].
Conclusion
Both this compound and norfloxacin are effective therapeutic options for the treatment of urinary tract infections caused by susceptible pathogens. Clinical data suggests that this compound administered once daily is at least as effective as, and in some cases, clinically superior to, twice-daily norfloxacin for uncomplicated UTIs[1]. For complicated UTIs, this compound has also shown high cure rates[3]. The in vitro activity of both drugs is robust against common uropathogens. The choice between these two agents may be guided by factors such as dosing convenience, local resistance patterns, and the patient's potential for specific adverse events. Further head-to-head in vitro susceptibility studies across a wide range of contemporary urinary isolates would be beneficial to provide a more granular comparison of their antimicrobial potency.
References
- 1. Efficacy of this compound as compared to norfloxacin in the treatment of uncomplicated urinary tract infections in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound versus norfloxacin in the treatment of uncomplicated urinary tract infections: three-day versus seven-day treatment. The South Swedish Lolex Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 4. Laboratory assessment of this compound (SC-47111) in comparison with norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative in vitro activity of norfloxacin against urinary tract pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Norfloxacin: in vitro activity compared with that of seven other antibacterial agents against urinary tract pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Handling of Lomefloxacin: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Lomefloxacin. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for handling, and proper disposal methods to ensure personnel safety and environmental protection.
Hazard Summary
This compound is a fluoroquinolone antibiotic that presents several potential hazards. It is classified as harmful if swallowed.[1][2][3][4] Animal studies have indicated a potential for adverse effects on the blood, gastrointestinal system, liver, and kidneys with repeated doses.[5] Additionally, photosensitivity may occur upon exposure.[5]
Personal Protective Equipment (PPE)
Appropriate PPE is the primary control measure to protect individuals from exposure. The selection of PPE depends on the specific task being performed. Engineering controls, such as fume hoods or biological safety cabinets, should be used as the primary means to control exposure, especially when handling powders or generating aerosols.[3][5]
Table 1: Recommended Personal Protective Equipment for this compound
| Task | Gloves | Gown/Lab Coat | Eye Protection | Respiratory Protection |
| Handling intact solid forms | Single pair of nitrile gloves | Lab coat | Safety glasses | Not generally required |
| Crushing tablets or handling powder | Double-gloving recommended[6][7] | Disposable, low-permeability gown[6] | Safety goggles or face shield[5][8] | NIOSH-certified N95 or higher respirator if dust is generated[3][9] |
| Preparing solutions | Double-gloving recommended[6][7] | Disposable, low-permeability gown[6] | Safety goggles or face shield[5][8] | Required if aerosols may be generated; use within a fume hood[3] |
| Administering (in a research context) | Double pair of nitrile gloves[6] | Disposable gown[6] | Safety glasses; use face shield if splash risk is high[7] | Not generally required |
| Spill cleanup | Double pair of nitrile gloves | Disposable gown | Safety goggles and face shield | NIOSH-certified respirator |
| Waste Disposal | Double pair of nitrile gloves | Disposable gown | Safety glasses | Not generally required |
Occupational Exposure Limits
Quantitative exposure limits help in assessing the safety of the handling procedures.
Table 2: Occupational Exposure Limits for this compound
| Organization | Exposure Limit (TWA - 8 Hr) |
| Pfizer OEL | 0.035 mg/m³[5] |
Operational Plan: Step-by-Step Handling Procedures
Following a standardized procedure is critical to minimize exposure and ensure safety.
Preparation
-
Designated Area: Conduct all handling of this compound, especially of powders and liquids, in a designated area with restricted access, such as a chemical fume hood or a Class 1 Biological Safety Cabinet.[3][7]
-
Pre-Task Briefing: Ensure all personnel are trained on the specific hazards and handling procedures for this compound.
-
PPE Donning: Before handling, put on all required PPE as specified in Table 1. When double-gloving, place one glove under the gown cuff and the second pair over the cuff.[6]
Handling
-
Avoid Dust and Aerosols: Handle the substance carefully to avoid the formation of dust and aerosols.[3][5]
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[1][2][4]
-
Post-Handling: Wash hands and any exposed skin thoroughly after handling is complete and before leaving the work area.[1][2][3][4]
Spill Management
-
Evacuate: Non-essential personnel should be evacuated from the affected area.[5]
-
Containment: For liquid spills, absorb the material with an inert, liquid-binding material. For powder spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[3][8]
-
Decontamination: Clean the spill area and any contaminated equipment thoroughly.[8]
-
Personnel: Spill cleanup should only be performed by trained personnel wearing the appropriate level of PPE.[5]
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and potential harm to others.
Chemical Waste
-
Classification: this compound waste, including unused stock solutions, should be treated as hazardous chemical waste.[10]
-
Collection: Collect all this compound waste in approved, clearly labeled, and sealed containers.[3]
-
Prohibition: Do not dispose of this compound waste down the drain or mix it with general laboratory or household trash.[4][11] Flushing is not recommended unless specifically stated on the product's flush list, which is not the case for this compound based on general guidance.[12]
Contaminated Materials
-
PPE: Used disposable PPE, such as gloves and gowns, should be considered contaminated. Place these items in a sealed, labeled bag (e.g., a 6 mil polyethylene bag) for disposal according to institutional hazardous waste procedures.[6][13]
-
Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be disposed of as hazardous chemical waste.
Institutional Guidelines
-
Follow Regulations: All disposal must be conducted in accordance with local, regional, national, and international regulations for hazardous waste.[1][2][4] Consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
-
Treatment: The standard procedure for pharmaceutical waste is often treatment at a permitted facility, which typically involves incineration.[11]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. chemdmart.com [chemdmart.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. cpachem.com [cpachem.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. osha.gov [osha.gov]
- 7. ashp.org [ashp.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 12. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 13. PPE and Decontamination | Substance Use | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
